Aromadendrin 7-O-rhamnoside
Descripción
The exact mass of the compound this compound is 434.12129689 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17-24,26-28H,1H3/t8-,15-,17+,18-,19+,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPUJIONBZSHJT-RGFFTFQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of Aromadendrin 7-O-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Aromadendrin (B1667607) 7-O-rhamnoside, a naturally occurring flavonoid glycoside. This document details the enzymatic steps leading to the formation of the aromadendrin aglycone and its subsequent glycosylation. It includes a summary of relevant quantitative data, detailed experimental protocols for pathway elucidation, and pathway diagrams generated using Graphviz to facilitate a clear understanding of the molecular processes involved.
Introduction to Aromadendrin and its Glycosides
Aromadendrin, also known as dihydrokaempferol (B1209521) (DHK), is a flavanonol, a type of flavonoid, found in a variety of plants. Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Glycosylation, the enzymatic attachment of sugar moieties, is a crucial modification that enhances the stability, solubility, and bioavailability of flavonoids.[2] Aromadendrin 7-O-rhamnoside is a specific glycoside of aromadendrin where a rhamnose sugar is attached at the 7-hydroxyl position. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at producing this and other valuable compounds in microbial or plant-based systems.
The Core Biosynthesis Pathway of Aromadendrin
The biosynthesis of aromadendrin begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine, which is converted to p-coumaric acid. The core flavonoid pathway then proceeds as follows:
-
Activation of p-Coumaric Acid : The pathway is initiated by the enzyme 4-coumarate-CoA ligase (4CL), which converts p-coumaric acid into its coenzyme A (CoA) ester, p-coumaroyl-CoA.[3][4]
-
Chalcone (B49325) Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[3][4]
-
Isomerization to a Flavanone (B1672756) : Naringenin chalcone is then stereospecifically isomerized to the flavanone (2S)-naringenin by the enzyme chalcone flavanone isomerase (CHI).[3][4] Naringenin is a central precursor for a vast array of flavonoids.[5]
-
Hydroxylation to a Flavanonol : The final step in aromadendrin synthesis is the hydroxylation of naringenin at the 3-position of the C-ring. This reaction is catalyzed by flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, to yield (+)-aromadendrin.[5][6]
This multi-step enzymatic process forms the aglycone backbone necessary for the subsequent glycosylation step.
Glycosylation: Formation of this compound
The final step in the biosynthesis is the attachment of a rhamnose sugar to the 7-hydroxyl group of the aromadendrin molecule. This reaction is catalyzed by a specific type of UDP-glycosyltransferase (UGT).
-
Enzyme Class : UGTs are a large family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule.[2][7]
-
Sugar Donor : For the formation of a rhamnoside, the activated sugar donor is UDP-L-rhamnose.[2][8]
-
Catalytic Action : A specific UDP-rhamnosyltransferase (RhaT) recognizes aromadendrin as its substrate and catalyzes the transfer of rhamnose from UDP-L-rhamnose to the 7-OH group, forming this compound and releasing UDP.
The specificity of the UGT is critical, as it determines which hydroxyl group on the flavonoid is glycosylated and which sugar is transferred.[9] UGTs contain a conserved C-terminal motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is crucial for binding the UDP-sugar donor.[2][7]
Quantitative Data
| Enzyme/Product | Organism/System | Substrate | Product(s) | Yield / Kinetic Parameters | Reference |
| 7-O-Methyl Aromadendrin | Escherichia coli | Naringenin (500 µM) | 7-O-Methyl Aromadendrin | 30.0 mg/L (99.2 µM) | [4][10] |
| 7-O-Methyl Aromadendrin | Escherichia coli | p-Coumaric Acid (500 µM) | 7-O-Methyl Aromadendrin | 2.7 mg/L (8.9 µM) | [4][10] |
| Rhamnosyltransferase (AtUGT78D1) | Arabidopsis thaliana | Isorhamnetin | Isorhamnetin-3-O-rhamnoside | Vmax: 0.646 U/mg, Km: 181 µM | [11] |
Note: The data for 7-O-Methyl Aromadendrin demonstrates the successful reconstruction of the aromadendrin backbone pathway in a microbial host. The kinetic data for AtUGT78D1, while for a different flavonoid and position, provides a representative example of rhamnosyltransferase enzyme kinetics.
Key Experimental Protocols
Elucidating a biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are summarized protocols for key experiments.
Protocol for Heterologous Expression and Enzyme Characterization
This protocol outlines the steps to functionally characterize a candidate enzyme, such as a UGT, in a microbial host like E. coli.
-
Gene Identification and Cloning :
-
Identify candidate UGT genes from plant transcriptome data based on homology to known flavonoid glycosyltransferases.
-
Amplify the full-length coding sequence (CDS) of the candidate gene using PCR with gene-specific primers.
-
Clone the PCR product into an appropriate expression vector (e.g., pET or pGEX series) suitable for protein expression in E. coli.
-
Confirm the sequence of the insert via Sanger sequencing.
-
-
Heterologous Protein Expression :
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of culture medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to improve protein solubility.
-
-
Protein Purification (Optional but Recommended) :
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., Tris-HCl or phosphate (B84403) buffer with lysozyme (B549824) and DNase I).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to separate the soluble fraction (containing the protein) from cell debris.
-
If the protein is tagged (e.g., His-tag, GST-tag), purify the protein from the soluble lysate using affinity chromatography (e.g., Ni-NTA or Glutathione-Sepharose).
-
Verify protein purity and size using SDS-PAGE.
-
-
In Vitro Enzyme Assay :
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate (Aromadendrin, dissolved in DMSO).
-
Sugar donor (UDP-L-rhamnose).
-
Purified enzyme or crude cell lysate.
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent like methanol (B129727) or ethyl acetate.
-
Analyze the reaction products using HPLC or LC-MS.
-
Protocol for Metabolite Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the substrates and products of the enzymatic reaction.
-
Sample Preparation :
-
Centrifuge the stopped reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program : Start with a low percentage of Solvent B (e.g., 5-10%), linearly increase to a high percentage (e.g., 90-100%) over 20-40 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate : Typically 0.8-1.0 mL/min.
-
Detection : UV detector (Photodiode Array - PDA) scanning a range of wavelengths (e.g., 200-400 nm). Flavonoids typically have strong absorbance around 280 nm and 340 nm.
-
Injection Volume : 10-20 µL.
-
-
Data Analysis :
-
Identify peaks by comparing their retention times and UV spectra with authentic standards of aromadendrin and, if available, this compound.
-
Quantify the product by creating a standard curve using known concentrations of the authentic standard. The peak area is proportional to the concentration.
-
If a standard is unavailable, product formation can be confirmed by LC-MS analysis to match the molecular weight of the expected product.
-
Conclusion
The biosynthesis of this compound is a two-stage process involving the core flavonoid pathway to produce the aromadendrin aglycone, followed by a specific glycosylation event catalyzed by a UDP-rhamnosyltransferase. While the general steps are well-understood, the specific enzymes, particularly the UGTs responsible for this transformation in various plant species, are still a subject of ongoing research. The protocols and data presented here provide a framework for researchers to investigate this pathway further, with potential applications in metabolic engineering, synthetic biology, and the development of novel therapeutics based on these bioactive plant compounds.
References
- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of flavanonols heterologous biosynthesis in Streptomyces albidoflavus, and generation of auronols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions [frontiersin.org]
- 8. A class of plant glycosyltransferases involved in cellular homeostasis | The EMBO Journal [link.springer.com]
- 9. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System | MDPI [mdpi.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Aromadendrin 7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromadendrin (B1667607) 7-O-rhamnoside, a naturally occurring flavanonol glycoside, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the well-studied flavonoid, aromadendrin, this compound is anticipated to possess a range of biological effects, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the known chemical and physical properties of Aromadendrin 7-O-rhamnoside. It includes a detailed compilation of its structural and physicochemical data, methodologies for its analysis, and an exploration of the potential signaling pathways it may modulate, based on the activity of its aglycone. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of flavonoid-based therapeutics.
Chemical and Physical Properties
This compound is a white to off-white powder.[1] While extensive experimental data for some of its physical properties remain to be fully elucidated, a combination of computed and predicted data provides a solid foundation for its chemical profile.
Structure and Identification
-
IUPAC Name: (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[2]
-
Synonyms: Dihydrokaempferol 7-O-rhamnoside
-
Molecular Formula: C₂₁H₂₂O₁₀[2]
-
InChI: InChI=1S/C21H22O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17-24,26-28H,1H3/t8-,15-,17+,18-,19+,20+,21-/m0/s1
-
InChIKey: YNPUJIONBZSHJT-RGFFTFQBSA-N
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted and awaits experimental verification.
| Property | Value | Source |
| Physical Description | Powder | [1] |
| Melting Point | No data available | |
| Related Compound Data: | ||
| Aromadendrin 4'-methyl ether 7-rhamnoside: 270-272 °C | [4] | |
| Boiling Point (Predicted) | 794.1 ± 60.0 °C | |
| Density (Predicted) | 1.606 ± 0.06 g/cm³ | |
| pKa (Predicted) | 7.04 ± 0.60 | |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[1][5] | |
| XLogP3 (Predicted) | 0.5 | [2] |
| Hydrogen Bond Donor Count | 6 | [2] |
| Hydrogen Bond Acceptor Count | 10 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 166 Ų | [2] |
| Heavy Atom Count | 31 | [2] |
Experimental Protocols
Detailed experimental protocols for the specific isolation and analysis of this compound are not extensively published. However, established methodologies for the study of flavonoid glycosides can be readily adapted.
Isolation and Purification from Cudrania cochinchinensis
This compound is naturally found in the herbs of Cudrania cochinchinensis.[1][3] The following is a generalized protocol for the extraction and isolation of flavonoids from plant material, which can be optimized for this specific compound.
Objective: To extract and isolate this compound from the dried aerial parts of Cudrania cochinchinensis.
Materials:
-
Dried and powdered aerial parts of Cudrania cochinchinensis
-
Solvents: Petroleum ether, ethyl acetate (B1210297), acetone, methanol, ethanol, n-butanol, water[6][7]
-
Soxhlet apparatus[7]
-
Rotary evaporator
-
Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20)[8]
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether in a Soxhlet apparatus to remove lipids and other non-polar compounds.[7]
-
Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as ethyl acetate, acetone, and methanol, using a Soxhlet extractor.[7] The methanol or ethanol extract is expected to contain the glycosidic flavonoids.
-
Fractionation: The crude extract is concentrated under reduced pressure using a rotary evaporator. The residue is then suspended in water and partitioned successively with solvents like ethyl acetate and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.[8]
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography for further purification. A common stationary phase is silica gel, with a mobile phase gradient of increasing polarity (e.g., chloroform-methanol mixtures).[6]
-
Gel Filtration: Fractions containing the target compound can be further purified by gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.[8]
-
Purity Assessment: The purity of the isolated compound is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To develop an HPLC method for the identification and quantification of this compound.
Instrumentation and Conditions (General Example for Flavonoid Glycosides):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[9][10][11]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[10]
-
Mobile Phase: A gradient elution is typically employed using a two-solvent system:[9][10][11]
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Elution Gradient: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over the run to elute compounds of increasing hydrophobicity.[9][10]
-
Flow Rate: Approximately 1.0 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, for reproducibility.[10]
-
Detection: Detection is typically performed at the UV absorbance maxima for flavonoids, which are usually in the range of 280 nm and 350 nm.[10]
-
Quantification: Quantification can be achieved by creating a calibration curve using a purified standard of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of isolated this compound.
Instrumentation and Procedure:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.[12][13]
-
Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for dissolving flavonoid glycosides.[12][14]
-
NMR Experiments: A suite of NMR experiments is necessary for complete structural assignment:[12][15]
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assigning the structure of the aglycone, the sugar moiety, and the point of glycosylation.[12]
-
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of its aglycone, aromadendrin, have been investigated. It is plausible that the glycoside exerts its effects through similar mechanisms, potentially after enzymatic hydrolysis to the aglycone in vivo.
Anti-inflammatory Activity of Aromadendrin
Aromadendrin has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18][19]
NF-κB Pathway Inhibition: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), aromadendrin has been shown to:
-
Inhibit the degradation of the inhibitor of κB (IκBα).[19]
-
Prevent the nuclear translocation of the p65 subunit of NF-κB.[17]
By inhibiting the activation of NF-κB, aromadendrin suppresses the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]
MAPK Pathway Modulation: Aromadendrin has also been found to selectively inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling cascade, without significantly affecting the phosphorylation of ERK or p38 MAPKs.[16][17][19] The JNK pathway is also involved in the regulation of inflammatory responses.
Proposed Signaling Pathway for Aromadendrin's Anti-inflammatory Action
The following diagram illustrates the proposed mechanism by which aromadendrin mitigates the inflammatory response initiated by LPS.
Experimental Workflow for Investigating Anti-inflammatory Effects
The following diagram outlines a typical experimental workflow to assess the anti-inflammatory properties of a compound like this compound.
Conclusion
This compound is a flavonoid glycoside with significant potential for further pharmacological investigation. This guide has synthesized the available chemical and physical data, providing a foundational understanding of its properties. While more experimental data is needed to fully characterize this compound, the provided methodologies offer a clear path for future research. The insights into the anti-inflammatory mechanisms of its aglycone, aromadendrin, suggest promising avenues for the therapeutic application of this compound, particularly in the context of inflammatory diseases. Further studies are warranted to elucidate the specific biological activities of the glycoside and its metabolic fate in vivo.
References
- 1. This compound | CAS:69135-41-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C21H22O10 | CID 100927003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aromadendrin 4'-methyl ether 7-rhamnoside | C22H24O10 | CID 131752855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theclinivex.com [theclinivex.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. academic.oup.com [academic.oup.com]
- 12. ukm.my [ukm.my]
- 13. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 14. thieme-connect.com [thieme-connect.com]
- 15. DOSY NMR applied to analysis of flavonoid glycosides from Bidens sulphurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aromadendrin | CAS:480-20-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. Aromadendrin Inhibits Lipopolysaccharide-Induced Inflammation in BEAS-2B Cells and Lungs of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of Aromadendrin 7-O-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromadendrin (B1667607) 7-O-rhamnoside is a flavonoid glycoside, a class of natural compounds widely investigated for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of its in vitro antioxidant activity. Due to a notable gap in the existing scientific literature, direct quantitative data for Aromadendrin 7-O-rhamnoside is limited. Therefore, this document presents available data for its aglycone, aromadendrin, as a foundational reference. Furthermore, it details the standard experimental protocols for key antioxidant assays—DPPH, ABTS, and FRAP—and provides visual representations of experimental workflows and the underlying antioxidant mechanisms of flavonoids to guide future research in this area.
Introduction to Aromadendrin and its Glycoside
Flavonoids are a large family of polyphenolic secondary metabolites found in plants, known for their significant antioxidant properties.[1] These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate enzymatic activities, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[2][3]
Aromadendrin, also known as dihydrokaempferol, is a flavanonol, a subclass of flavonoids.[1] Its structure features hydroxyl groups that are crucial for its biological activities.[1] this compound is a glycosidic form of aromadendrin, where a rhamnose sugar molecule is attached at the 7-hydroxyl position. While this compound has been identified and isolated, its specific biological activities, particularly its antioxidant capacity, remain underexplored.
Quantitative Data on Antioxidant Activity
A comprehensive review of current literature reveals a lack of specific quantitative in vitro antioxidant activity data for this compound. However, studies on its aglycone, aromadendrin, provide valuable insights into the potential antioxidant capacity of this molecular scaffold.
Antioxidant Activity of Aromadendrin (Aglycone)
The antioxidant potential of aromadendrin has been evaluated in several studies. The following table summarizes the available quantitative data from various in vitro antioxidant assays.
| Compound | Assay | IC50 / Activity | Source |
| Aromadendrin | DPPH | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | Kim et al., 2020[1] |
| Aromadendrin | ABTS | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | Kim et al., 2020[1] |
| Aromadendrin | DPPH | > 1000 µM (modest activity) | Kwon et al., 2004[1] |
| Aromadendrin | COX-1 Inhibition | IC50 = 257.7 µM | (Referenced in[1]) |
IC50: The concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates higher antioxidant activity.
Structure-Activity Relationship and the Role of Glycosylation
The antioxidant activity of flavonoids is heavily influenced by their chemical structure, particularly the number and position of hydroxyl groups and the presence of a double bond in the C-ring.[2] The process of glycosylation, the attachment of a sugar moiety, can significantly alter this activity.
Generally, the addition of a sugar group, such as rhamnose, to a flavonoid aglycone tends to decrease its in vitro free radical scavenging activity. This is because the sugar moiety can sterically hinder the access of the radical species to the hydroxyl groups responsible for hydrogen donation. Furthermore, the glycosylation at the 7-position may impact the electronic properties of the molecule, potentially reducing its ability to stabilize the resulting phenoxyl radical. However, glycosylation can also increase the water solubility and stability of the compound, which may be advantageous for in vivo applications.
Further research is required to specifically quantify the effect of 7-O-rhamnosylation on the antioxidant capacity of aromadendrin.
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for three standard in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4]
Principle: The DPPH radical is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm.[4][5] In the presence of an antioxidant, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[6]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis spectrophotometer or microplate reader[5]
-
96-well microplates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[4] Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[5]
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare the positive control in the same manner.
-
Assay Protocol (Microplate Method):
-
To the wells of a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control well, add 100 µL of the solvent instead of the test sample. For the blank well, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[7][8] The resulting blue-green radical has a characteristic absorbance at 734 nm.[9] Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant capacity of the compound.[10]
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or phosphate-buffered saline (PBS)
-
This compound (or test compound)
-
Positive control (e.g., Trolox)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.
-
Assay Protocol:
-
Add a small volume of the test sample or standard (e.g., 10 µL) to a cuvette or microplate well.
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to initiate the reaction.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[11] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.[12]
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
This compound (or test compound)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
UV-Vis spectrophotometer or microplate reader
-
Water bath set at 37°C
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standard Curve: Prepare serial dilutions of the test compound. For the standard curve, prepare a series of concentrations of FeSO₄ or Trolox.
-
Assay Protocol:
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening the in vitro antioxidant activity of a natural compound like this compound.
Caption: General workflow for in vitro antioxidant activity screening.
Signaling Pathway / Mechanism of Action
The primary antioxidant mechanism for flavonoids involves direct scavenging of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET).
Caption: Simplified mechanism of flavonoid free radical scavenging.
Conclusion and Future Directions
While the aglycone aromadendrin has demonstrated antioxidant properties in vitro, there is a clear absence of data for its glycoside, this compound. This represents a significant knowledge gap for researchers and drug development professionals interested in the therapeutic potential of this natural compound.
It is imperative that future studies focus on the isolation or synthesis and subsequent biological evaluation of pure this compound. Direct comparative studies using the standardized assays outlined in this guide—DPPH, ABTS, and FRAP—are necessary to elucidate the precise impact of 7-O-rhamnosylation on the antioxidant capacity of the aromadendrin scaffold. Such data will be crucial for a comprehensive understanding of its potential as a natural antioxidant agent and for guiding its development in nutraceutical or pharmaceutical applications.
References
- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
The Anti-inflammatory Potential of Aromadendrin 7-O-rhamnoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aromadendrin 7-O-rhamnoside, a naturally occurring dihydroflavonol glycoside also known as engeletin, has garnered significant scientific interest for its potent anti-inflammatory properties. This document provides an in-depth technical guide to the anti-inflammatory activities of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound (engeletin) has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its inhibitory activities on major inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound (Engeletin)
| Inflammatory Mediator | Cell Line | Inducer | Concentration of Engeletin | % Inhibition | IC50 Value | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Various | Dose-dependent | 47.9 µM | [1] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages | LPS | Various | Dose-dependent | 66.9 µM | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | Various | Dose-dependent | 59.4 µM | [1] |
| Interleukin-1β (IL-1β) mRNA | J774A.1 Macrophages | LPS | 50 µM | Significant | Not Reported | [2] |
| Interleukin-6 (IL-6) mRNA | J774A.1 Macrophages | LPS | 50 µM | Significant | Not Reported | [2] |
| Cyclooxygenase-2 (COX-2) mRNA | J774A.1 Macrophages | LPS | 50 µM | Significant | Not Reported | [2] |
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant | Not Reported | [3] |
Table 2: In Vivo Anti-inflammatory Effects of this compound (Engeletin)
| Animal Model | Inflammatory Parameter | Dosage of Engeletin | Route of Administration | % Inhibition/Effect | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mice) | Disease Activity Index (DAI) | 10, 20, 40 mg/kg | Oral | Significantly reduced | [4] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mice) | Colon Shortening | 10, 20, 40 mg/kg | Oral | Attenuated | [4] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mice) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | 20 mg/kg | Oral | Suppressed | [4] |
| Lipopolysaccharide (LPS)-Induced Endometritis (Mice) | Uterus Damage | Dose-dependent | Not specified | Significantly attenuated | [3] |
| Lipopolysaccharide (LPS)-Induced Endometritis (Mice) | Myeloperoxidase (MPO) Activity | Dose-dependent | Not specified | Decreased | [3] |
| Anterior Cruciate Ligament Transection (ACLT)-Induced Osteoarthritis (Rats) | Cartilage Degradation | Not specified | Intra-articular injection | Alleviated | [5] |
Core Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling cascades that are central to the inflammatory response. The primary mechanisms involve the inhibition of the Toll-like Receptor 4 (TLR4)-mediated Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation.[6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of events leads to the activation and nuclear translocation of NF-κB, where it induces the transcription of pro-inflammatory cytokines and enzymes.[6] this compound has been shown to inhibit this pathway by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][6] This action effectively blocks the nuclear translocation of NF-κB and subsequent expression of inflammatory genes.[2][6]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in transducing extracellular signals into cellular inflammatory responses.[7] Upon stimulation by inflammatory agents, these kinases are phosphorylated and activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[7] this compound has been shown to suppress the phosphorylation of JNK, ERK, and p38 in response to inflammatory stimuli, thereby downregulating the inflammatory cascade.[7]
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of this compound, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound in a macrophage cell line.
1. Cell Culture and Seeding:
-
Murine macrophage cell lines such as RAW 264.7 or J774A.1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well or 24-well plates at an appropriate density and allowed to adhere overnight.
2. Compound Treatment and Inflammatory Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Cells are pre-incubated with the compound for 1-2 hours.
-
Lipopolysaccharide (LPS) is then added to the wells at a final concentration of, for example, 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
-
The cells are incubated for a further 24 hours.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression of iNOS and COX-2: Cell lysates are prepared, and the protein levels of iNOS and COX-2 are determined by Western blotting using specific primary antibodies.
-
mRNA Expression of Pro-inflammatory Genes: Total RNA is extracted from the cells, and the relative mRNA expression levels of genes encoding for TNF-α, IL-1β, IL-6, iNOS, and COX-2 are measured by quantitative real-time PCR (qPCR).
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds in vivo.
1. Animals:
-
Male Wistar rats or Swiss albino mice are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
-
This compound is dissolved in a suitable vehicle and administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.
-
A control group receives the vehicle only, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin.
3. Induction of Inflammation:
-
One hour after the administration of the test compound, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
5. Histopathological and Biochemical Analysis:
-
At the end of the experiment, the animals are euthanized, and the paw tissue can be collected for histopathological examination to assess the infiltration of inflammatory cells.
-
The tissue can also be homogenized to measure the levels of inflammatory mediators such as MPO, cytokines, and prostaglandins.
Conclusion
This compound (engeletin) demonstrates significant anti-inflammatory properties, substantiated by a growing body of scientific evidence. Its ability to inhibit the production of key pro-inflammatory mediators and modulate critical signaling pathways, such as NF-κB and MAPKs, underscores its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel anti-inflammatory agent. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in chronic inflammatory disease models, to fully realize its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Engeletin Alleviates Lipopolysaccharide-Induced Endometritis in Mice by Inhibiting TLR4-mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Engeletin Protects Against TNF-α-Induced Apoptosis and Reactive Oxygen Species Generation in Chondrocytes and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Engeletin Alleviates the Inflammation and Apoptosis in Intervertebral Disc Degeneration via Inhibiting the NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Aromadendrin 7-O-rhamnoside: A Technical Guide for Cancer Cell Line Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Aromadendrin (B1667607) 7-O-rhamnoside, a flavonoid glycoside, is a natural product with a structure suggesting potential therapeutic relevance. While its aglycone, aromadendrin (also known as dihydrokaempferol), has demonstrated cytotoxic effects against various cancer cell lines, specific data on the activity of its 7-O-rhamnoside derivative remains limited. This technical guide provides a comprehensive framework for the in-depth investigation of the cytotoxicity of Aromadendrin 7-O-rhamnoside on cancer cell lines. It outlines detailed experimental protocols, data presentation strategies, and the exploration of potential molecular mechanisms of action.
Data Presentation: Comparative Cytotoxicity Analysis
To systematically evaluate the cytotoxic potential of this compound, it is crucial to determine its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following table summarizes the known cytotoxic activities of the related compounds, aromadendrin and kaempferol-3-O-rhamnoside, providing a basis for comparison.
Table 1: Cytotoxicity of Aromadendrin and Related Flavonoids on Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Aromadendrin | BT474 (Breast) | Not Specified | 11.66 | [1] |
| ChaGo-K-1 (Lung) | Not Specified | 12.32 | [1] | |
| HepG2 (Liver) | Not Specified | 13.67 | [1] | |
| KATO III (Gastric) | Not Specified | 39.79 | [1] | |
| SW620 (Colon) | Not Specified | 41.11 | [1] | |
| Kaempferol-3-O-rhamnoside | MCF-7 (Breast) | Proliferation Assay | Dose-dependent inhibition | [2] |
Note: Data for this compound is not currently available in published literature and would be the primary objective of the proposed investigation.
Experimental Protocols
A thorough investigation into the cytotoxicity of this compound necessitates a series of well-defined experimental protocols.
Cell Culture and Maintenance
-
Cell Lines: A representative panel of human cancer cell lines should be selected, for instance:
-
MCF-7 (Breast, estrogen receptor-positive)
-
MDA-MB-231 (Breast, triple-negative)
-
A549 (Lung)
-
HepG2 (Liver)
-
HCT116 (Colon)
-
-
Culture Conditions: Cells should be maintained in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
Flow cytometry with Annexin V-FITC and PI co-staining is a standard method to quantify apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in cell survival and apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK). Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for conceptualizing experimental designs and molecular mechanisms.
References
Methodological & Application
Application Note: Quantification of Aromadendrin 7-O-rhamnoside using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Aromadendrin 7-O-rhamnoside. This method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate technique for the quantification of this flavonoid glycoside in various sample matrices, including plant extracts and quality control samples. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for routine analysis.
Introduction
This compound is a naturally occurring flavonoid glycoside found in various plant species, including Cudrania cochinchinensis. Flavonoids are a class of secondary metabolites known for their diverse biological activities, which has led to increasing interest in their quantification for pharmaceutical and nutraceutical applications. A reliable analytical method is essential for the quality control of raw materials and finished products containing this compound. The HPLC-UV method presented here provides a straightforward and effective approach for the separation and quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 35-50% B; 15-30 min: 50-65% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from plant material)
-
Extraction: Weigh 1 g of powdered, dried plant material into a flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation
The developed HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.
Linearity
The linearity of the method was assessed by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Accuracy
The accuracy of the method was evaluated by performing a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels. The percentage recovery was then calculated.
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
Results and Data Presentation
The quantitative data for the method validation are summarized in the following tables.
Table 2: Linearity, LOD, and LOQ
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
Table 3: Accuracy (Recovery Study)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5 |
| 50 | 49.20 | 98.4 |
| 80 | 79.68 | 99.6 |
| Average Recovery | 98.8 |
Table 4: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 25 | 1.25 | 1.85 |
| 75 | 0.98 | 1.52 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound.
Application Note: LC-MS/MS Analysis of Aromadendrin 7-O-rhamnoside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromadendrin (B1667607) 7-O-rhamnoside is a flavonoid glycoside found in various plant species. Flavonoids are a class of secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and sensitive quantification of these compounds in plant extracts is crucial for phytochemical research, quality control of herbal products, and drug discovery and development. This application note provides a detailed protocol for the analysis of Aromadendrin 7-O-rhamnoside in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound in plant extracts is depicted in the following diagram.
Caption: Experimental workflow for the analysis of this compound.
Quantitative Data
The quantitative analysis of this compound is performed using Multiple Reaction Monitoring (MRM) in negative ion mode. The precursor ion is the deprotonated molecule [M-H]⁻, and the product ion results from the cleavage of the glycosidic bond and loss of the rhamnose moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 433.11 | 287.1 | Optimized (e.g., 20-30) | 100 |
Collision energy should be optimized for the specific instrument to achieve the maximum intensity of the product ion.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol provides a general guideline for the extraction of flavonoids from plant matrices and may require optimization based on the specific plant material. Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are recommended for their efficiency and reduced solvent consumption.[1][2]
Materials:
-
Dried and powdered plant material
-
80% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath or Microwave extractor
-
Centrifuge
-
0.22 µm syringe filters
Protocol for Ultrasound-Assisted Extraction (UAE):
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure the plant material is thoroughly wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[3]
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
The primary fragmentation of this compound involves the loss of the rhamnoside moiety (146 Da), leading to the formation of the aromadendrin aglycone. The fragmentation pathway is illustrated below.
Caption: Fragmentation pathway of this compound in MS/MS.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in plant extracts. The provided protocols for sample preparation and instrumental analysis can be adapted for various plant matrices. Accurate quantification of this and other bioactive flavonoids is essential for advancing research in natural product chemistry, pharmacology, and the development of new therapeutic agents.
References
- 1. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the collision-induced radical cleavage of flavonoid glycosides using negative electrospray ionization tandem quadrupole mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Extraction of Aromadendrin 7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromadendrin (B1667607) 7-O-rhamnoside is a flavonoid glycoside found in various plant species. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. The effective isolation and purification of these compounds from complex plant matrices are crucial for their structural elucidation, pharmacological screening, and subsequent development into therapeutic agents.
Solid-phase extraction (SPE) is a widely used, robust, and selective method for the purification and concentration of analytes from complex mixtures.[1] This technique relies on the partitioning of a compound between a solid stationary phase and a liquid mobile phase.[1] By carefully selecting the appropriate sorbent and solvent system, target compounds can be effectively isolated from interfering substances.
These application notes provide a detailed protocol for the solid-phase extraction of Aromadendrin 7-O-rhamnoside from plant extracts. The protocol is designed to be a starting point for method development and can be optimized to suit specific sample matrices and research needs. Both reversed-phase silica-based (C18) and polymeric (e.g., Oasis HLB) SPE cartridges are discussed, as they are commonly employed for the purification of flavonoids.[2][3]
Physicochemical Properties of this compound
A basic understanding of the physicochemical properties of this compound is essential for developing an effective SPE protocol.
| Property | Value |
| Molecular Formula | C21H22O10[4] |
| Molecular Weight | 434.4 g/mol [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[5] Limited information is available on its aqueous solubility. |
| Structure | A flavonoid glycoside consisting of the aglycone aromadendrin linked to a rhamnose sugar moiety. |
Experimental Protocol
This protocol outlines the steps for the solid-phase extraction of this compound. It is intended as a general guideline and may require optimization.
Materials and Reagents
-
Solid-Phase Extraction Cartridges:
-
Reversed-Phase C18 (e.g., 500 mg, 6 mL)
-
Polymeric Reversed-Phase, such as Oasis HLB (e.g., 200 mg, 6 mL)
-
-
SPE Vacuum Manifold
-
Collection Tubes
-
Nitrogen Evaporation System or Rotary Evaporator
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic Acid or Acetic Acid (optional, for pH adjustment)
-
Plant extract containing this compound
Step 1: Sample Preparation
Proper sample preparation is critical for efficient SPE. The goal is to ensure the sample is in a liquid form compatible with the SPE sorbent and free of particulates that could clog the cartridge.[6][7]
-
The crude plant extract should be dissolved in a solvent that ensures the solubility of this compound while being compatible with the SPE loading conditions. A common approach is to dissolve the extract in a small amount of methanol or a methanol/water mixture.[8]
-
If the extract is highly concentrated or contains a high percentage of organic solvent, it should be diluted with water to ensure proper retention on the reversed-phase sorbent.[9] A final organic solvent concentration of less than 5% is generally recommended.
-
Centrifuge or filter the sample solution to remove any particulate matter.[6]
Step 2: SPE Cartridge Conditioning
Conditioning the SPE cartridge is necessary to activate the sorbent and ensure reproducible retention of the analyte.[10][11]
-
For C18 Cartridges:
-
For Oasis HLB Cartridges:
Step 3: Sample Loading
-
Load the prepared sample solution onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[3]
-
A slow flow rate ensures adequate interaction time between the analyte and the sorbent, leading to better retention.
Step 4: Washing
The washing step is crucial for removing polar impurities that are not strongly retained on the sorbent, while the target analyte remains bound.
-
Wash the cartridge with 1-2 cartridge volumes of a weak solvent. For reversed-phase SPE, this is typically water or a low percentage of methanol in water (e.g., 5-10% methanol).[15]
-
This step helps to remove sugars, salts, and other highly polar compounds.
Step 5: Elution
The final step involves eluting the retained this compound from the cartridge using a stronger organic solvent.
-
Elute the analyte with an appropriate volume of a strong solvent. Methanol or acetonitrile are commonly used for eluting flavonoids from reversed-phase sorbents.[2][3]
-
The elution can be performed in one or more steps. For instance, using 2-3 smaller aliquots of the elution solvent can improve recovery.[15]
-
Collect the eluate in a clean collection tube.
Step 6: Post-Elution Processing
-
The collected eluate, containing the purified this compound, can be concentrated to dryness under a stream of nitrogen or using a rotary evaporator.[3]
-
The dried residue can then be reconstituted in a suitable solvent for subsequent analysis by techniques such as HPLC, LC-MS, or for further purification steps.[16]
Method Development and Optimization
-
Wash Solvent Strength: The percentage of organic solvent in the wash solution is a critical parameter. A wash that is too strong will result in the loss of the target compound, while a wash that is too weak will not effectively remove impurities. It is recommended to test a range of methanol or acetonitrile concentrations in water (e.g., 5%, 10%, 15%, 20%) for the wash step. Analyze the wash fractions by a suitable method (e.g., HPLC) to ensure that this compound is not prematurely eluting.
-
Elution Solvent Strength and Volume: The strength and volume of the elution solvent will determine the recovery of the target compound. A solvent that is too weak may not fully elute the compound, while an excessively large volume will require more time for evaporation. Test different concentrations of methanol or acetonitrile in water (e.g., 50%, 70%, 90%, 100%) to find the optimal elution conditions. The elution can also be performed in a stepwise manner with increasing concentrations of the organic solvent to fractionate the sample further.[2][17]
Data Presentation
The following table summarizes the key quantitative parameters of the proposed SPE protocol, providing a starting point for optimization.
| Parameter | C18 Cartridge | Oasis HLB Cartridge | Notes |
| Sorbent Mass | 500 mg | 200 mg | To be adjusted based on sample loading capacity requirements. |
| Cartridge Volume | 6 mL | 6 mL | To be selected based on sample volume. |
| Conditioning Solvent | Methanol (6-12 mL) followed by Water (6-12 mL) | Methanol (6-12 mL) followed by Water (6-12 mL) (Optional) | Ensure the sorbent bed does not dry out for C18. |
| Sample Load Volume | Dependent on analyte concentration | Dependent on analyte concentration | The organic content of the sample should be low (<5%). |
| Wash Solvent | 5-20% Methanol in Water (6-12 mL) | 5-20% Methanol in Water (6-12 mL) | Optimization is critical to remove impurities without losing the analyte. |
| Elution Solvent | 50-100% Methanol or Acetonitrile in Water (6-12 mL) | 50-100% Methanol or Acetonitrile in Water (6-12 mL) | Stepwise elution with increasing organic content can be beneficial. |
| Flow Rate | ~1-2 mL/min | ~1-2 mL/min | A slow and consistent flow rate is recommended. |
| Expected Recovery | >85% (with optimization) | >90% (with optimization) | Recovery rates are dependent on the specific sample matrix and optimized conditions. |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C21H22O10 | CID 100927003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:69135-41-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Solid Phase Extraction Explained [scioninstruments.com]
- 8. akjournals.com [akjournals.com]
- 9. Sample Prep Tech Tip: Solid Samples and SPE | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 12. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 13. lcms.cz [lcms.cz]
- 14. help.waters.com [help.waters.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. organomation.com [organomation.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Evaluating the Cell-Based Activity of Aromadendrin 7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the biological activities of Aromadendrin 7-O-rhamnoside, a flavonoid compound. The protocols detailed below are standard cell-based assays to investigate its potential anti-inflammatory, antioxidant, and anti-cancer properties.
I. Evaluation of Anti-inflammatory Activity
Application Note: Chronic inflammation is implicated in a wide range of diseases. Natural products are a promising source of novel anti-inflammatory agents. Aromadendrin, the aglycone of this compound, has been reported to possess anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as NF-κB and MAPK. The following assays are designed to assess the anti-inflammatory potential of this compound in a cellular context.
Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3][4][5]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[6][7][8][9]
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[2] Include a vehicle control (no treatment) and an LPS-only control.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[2]
-
Incubate at room temperature for 10 minutes.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.[4]
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol measures the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.[10][11][12][13][14]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance and calculate the concentration of TNF-α and IL-6 based on the standard curve provided with the kit. Determine the percentage of cytokine inhibition.
Analysis of NF-κB and MAPK Signaling Pathways
This protocol uses Western blotting to investigate if this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38) signaling pathways.
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane and then incubate with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38.[16][17][18]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detect the protein bands using a chemiluminescence reagent.[15]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Anti-inflammatory Activity
| Assay | Parameter Measured | Test Concentrations | % Inhibition (Mean ± SD) | IC50 (µM) |
| Griess Assay | Nitric Oxide (NO) | |||
| ELISA | TNF-α | |||
| ELISA | IL-6 | |||
| Western Blot | p-p65/p65 ratio | |||
| Western Blot | p-p38/p38 ratio |
Diagram: Anti-inflammatory Experimental Workflow
Workflow for assessing anti-inflammatory activity.
Diagram: Simplified NF-κB Signaling Pathway
Inhibition of the NF-κB signaling pathway.
II. Evaluation of Antioxidant Activity
Application Note: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Flavonoids are well-known for their antioxidant properties. This assay will determine the ability of this compound to mitigate intracellular ROS levels.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure the intracellular ROS scavenging activity of this compound. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[19][20][21][22][23]
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or RAW 264.7) in a 96-well black, clear-bottom plate.[24][25][26][27][28]
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Loading with DCFH-DA:
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells.
-
Add an ROS inducer, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP), and incubate for a short period.[22]
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]
-
Data Analysis: Calculate the percentage of ROS reduction in treated cells compared to cells treated with the ROS inducer alone.
Data Presentation: Antioxidant Activity
| Assay | Parameter Measured | Test Concentrations | % ROS Reduction (Mean ± SD) |
| DCFH-DA Assay | Intracellular ROS |
Diagram: Antioxidant Assay Workflow
Workflow for the intracellular ROS assay.
III. Evaluation of Anti-Cancer Activity
Application Note: The evaluation of the anti-cancer potential of natural compounds is a significant area of drug discovery. The following assays will determine the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines (e.g., HeLa).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability. This assay will determine the cytotoxic effect of this compound on cancer cells.[29][30][31][32][33]
Experimental Protocol:
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[32]
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition:
-
Remove the treatment media.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34]
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[32]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. It will determine if the observed cytotoxicity is due to the induction of apoptosis.[34][35][36][37][38]
Experimental Protocol:
-
Cell Culture and Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation: Anti-Cancer Activity
| Cell Line | Treatment Duration (h) | IC50 (µM) (MTT Assay) | % Apoptotic Cells (Annexin V Assay) |
| HeLa | 24 | ||
| 48 | |||
| 72 |
Diagram: Apoptosis Detection Workflow
Workflow for apoptosis detection by flow cytometry.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genomic and Metabolomic Characterization of Kitasatospora griseola JNUCC 62 from Mulyeongari Oreum and Its Cosmeceutical Potential [mdpi.com]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rwdstco.com [rwdstco.com]
- 7. bowdish.ca [bowdish.ca]
- 8. Cell culture of RAW264.7 cells [protocols.io]
- 9. lipidmaps.org [lipidmaps.org]
- 10. weldonbiotech.com [weldonbiotech.com]
- 11. fn-test.com [fn-test.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. advisains.id [advisains.id]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. arigobio.com [arigobio.com]
- 21. doc.abcam.com [doc.abcam.com]
- 22. bioquochem.com [bioquochem.com]
- 23. bioscience.co.uk [bioscience.co.uk]
- 24. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 25. hela-transfection.com [hela-transfection.com]
- 26. researchgate.net [researchgate.net]
- 27. static.igem.org [static.igem.org]
- 28. Cell culture of 7721 or HeLa cells [protocols.io]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. MTT (Assay protocol [protocols.io]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. docs.aatbio.com [docs.aatbio.com]
- 35. docs.abcam.com [docs.abcam.com]
- 36. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 37. sigmaaldrich.com [sigmaaldrich.com]
- 38. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for In Vivo Study of Aromadendrin and its Glycosides
Aromadendrin (B1667607) 7-O-rhamnoside , a flavonoid glycoside isolated from sources like Cudrania cochinchinensis, is a compound of growing interest for its potential therapeutic properties.[1][2] While specific in vivo experimental data for Aromadendrin 7-O-rhamnoside is currently limited in publicly available literature, a significant body of research exists for its aglycone, Aromadendrin (also known as dihydrokaempferol). This research provides a strong foundation and valuable models for investigating the biological activities of its glycoside derivatives. The experimental models detailed below for Aromadendrin are directly applicable and serve as a robust starting point for researchers, scientists, and drug development professionals investigating this compound.
Aromadendrin has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective activities.[3][4] These properties make it a promising candidate for addressing various chronic diseases.[3][4]
I. In Vivo Experimental Models for Anti-Inflammatory and Acute Lung Injury (ALI) Effects
A key therapeutic area for Aromadendrin is in the management of inflammation, particularly acute lung injury.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is widely used to mimic the inflammatory cascade seen in bacterial-induced lung injury.
Quantitative Data Summary
| Parameter | Model | Treatment | Dosage | Key Findings | Reference |
| Immune Cells in BALF | LPS-induced ALI mice | Aromadendrin (oral) | Not Specified | Significant decrease in total immune cells | [5] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) in BALF | LPS-induced ALI mice | Aromadendrin (oral) | Not Specified | Significant reduction in cytokine levels | [5] |
| Inflammatory Mediators (iNOS, COX-2) in Lung Tissue | LPS-induced ALI mice | Aromadendrin (oral) | Not Specified | Decreased expression | [5] |
| Macrophage Infiltration (CD68) in Lung Tissue | LPS-induced ALI mice | Aromadendrin (oral) | Not Specified | Reduced expression | [5] |
| Lung Edema | LPS-induced ALI mice | Aromadendrin (oral) | Not Specified | Ameliorated lung edema | [5] |
Experimental Protocol: LPS-Induced ALI in Mice
-
Animals: Male C57BL/6 mice (8 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Induction of ALI:
-
Mice are anesthetized.
-
Lipopolysaccharide (LPS) from Escherichia coli is administered intranasally or intratracheally to induce lung injury.
-
-
Treatment:
-
Aromadendrin (or this compound) is dissolved in a suitable vehicle (e.g., DMSO, saline with Tween 80).
-
The compound is administered orally at desired doses (e.g., 30 and 60 mg/kg) prior to or following LPS challenge. A vehicle control group is essential.
-
-
Sample Collection and Analysis (24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline. The collected fluid is centrifuged, and the supernatant is used for cytokine analysis (ELISA for IL-1β, IL-6, TNF-α). The cell pellet is resuspended for total and differential immune cell counts.
-
Lung Tissue: Lungs are harvested. One lobe is fixed in 10% formalin for histological analysis (H&E staining for inflammation and edema). The remaining tissue is snap-frozen for protein and RNA analysis (Western blot or qPCR for iNOS, COX-2, CD68, and signaling pathway components).
-
Lung Wet-to-Dry Weight Ratio: To quantify lung edema, the lungs are weighed immediately after collection (wet weight) and then dried in an oven until a constant weight is achieved (dry weight).
-
Experimental Workflow for LPS-Induced ALI
Caption: Workflow for studying Aromadendrin in an LPS-induced ALI mouse model.
Signaling Pathway in LPS-Induced Inflammation
Aromadendrin has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway.[5]
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by Aromadendrin.
II. In Vivo Experimental Models for Hepatoprotective Effects
Aromadendrin has shown protective effects against liver injury in various models.
Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Mice
This model is a classic method to induce acute hepatotoxicity and fibrosis.
Quantitative Data Summary
| Parameter | Model | Treatment | Dosage | Key Findings | Reference |
| Serum ALT, AST | CCl₄-induced liver injury in mice | Aromadendrin | Not Specified | Significantly reduced levels | [3] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Sepsis-induced liver injury in mice | Aromadendrin | 30 & 60 mg/kg (i.p.) | Significantly lowered levels | [3] |
| Oxidative Stress Marker (MDA) | Sepsis-induced liver injury in mice | Aromadendrin | 30 & 60 mg/kg (i.p.) | Prevented the rise in MDA levels | [3] |
| Antioxidant Enzymes (GSH, SOD, CAT) | Sepsis-induced liver injury in mice | Aromadendrin | 30 & 60 mg/kg (i.p.) | Restored levels of GSH, SOD, and CAT | [3] |
| NF-κB Signaling (p-IκBα, p-p65) | Sepsis-induced liver injury in mice | Aromadendrin | 30 & 60 mg/kg (i.p.) | Reduced phosphorylation | [3] |
Experimental Protocol: CCl₄-Induced Liver Injury
-
Animals: Male C57BL/6 or BALB/c mice are suitable.
-
Acclimatization: As described previously.
-
Induction of Liver Injury:
-
CCl₄ is diluted in a vehicle like corn oil or olive oil.
-
A single intraperitoneal (i.p.) injection of CCl₄ is administered to induce acute liver injury.
-
-
Treatment:
-
Aromadendrin or its glycoside is administered (e.g., orally or i.p.) for a specified period before and/or after CCl₄ administration.
-
-
Sample Collection and Analysis (24-48 hours post-CCl₄):
-
Blood: Blood is collected via cardiac puncture for serum separation. Serum is used to measure liver enzyme levels (ALT, AST) using commercially available kits.
-
Liver Tissue: The liver is excised, weighed, and sectioned. Portions are fixed in formalin for histology (H&E, Masson's trichrome for fibrosis). Other portions are snap-frozen for analysis of oxidative stress markers (MDA, GSH) and antioxidant enzyme activities (SOD, CAT).
-
III. Toxicological Evaluation
Prior to extensive efficacy studies, it is crucial to establish the safety profile of the test compound.
Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the short-term toxicity of a substance when administered in a single high dose.
Experimental Protocol: Acute Oral Toxicity
-
Animals: Wistar rats are commonly used.[6]
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A starting dose (e.g., 2000 mg/kg body weight) of this compound is administered orally to a group of animals.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[6]
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
-
Endpoint: The primary endpoint is the determination of the LD₅₀ (lethal dose for 50% of the animals). Flavonoids generally exhibit a high LD₅₀, often greater than 2000 mg/kg, classifying them as low-risk substances.[6]
General Considerations for In Vivo Studies
-
Solubility: Aromadendrin and its glycosides may have limited aqueous solubility. Careful formulation with appropriate vehicles (e.g., DMSO, PEG, Tween 80) is necessary for effective administration.
-
Pharmacokinetics: Preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are highly recommended to inform dosing regimens.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols provide a comprehensive framework for researchers to design and execute robust in vivo studies to investigate the therapeutic potential of this compound, leveraging the extensive knowledge available for its aglycone, Aromadendrin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:69135-41-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aromadendrin Inhibits Lipopolysaccharide-Induced Inflammation in BEAS-2B Cells and Lungs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Aromadendrin 7-O-rhamnoside for Enhanced Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromadendrin (B1667607) 7-O-rhamnoside, a flavonoid glycoside isolated from sources like Cudrania cochinchinensis, has garnered interest for its potential therapeutic properties, which are likely linked to its aglycone, aromadendrin, known for its anti-inflammatory and antioxidant effects.[1][2][3] However, like many flavonoid glycosides, its clinical utility is hampered by poor oral bioavailability, primarily due to low aqueous solubility and limited intestinal permeability.[4][5][6] Glycosylation, while improving stability, can reduce absorption rates as the molecule typically requires enzymatic hydrolysis prior to uptake.[4][7]
This document provides detailed protocols for the formulation of Aromadendrin 7-O-rhamnoside into an oil-in-water (o/w) nanoemulsion to enhance its oral bioavailability. It also outlines key in vitro and in vivo experimental procedures to characterize the formulation and assess its pharmacokinetic profile.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.
| Property | Value/Information | Source |
| Molecular Formula | C21H22O10 | [8] |
| Molecular Weight | 434.39 g/mol | [8][9] |
| Appearance | Powder | [9] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [10] |
| Water Solubility | Data not readily available, but expected to be low. | [11] |
| LogP (Octanol/Water) | 0.5 (Computed) | [8] |
| Storage | 2-8°C, protected from light and moisture. | [9] |
Formulation Protocol: Oil-in-Water (o/w) Nanoemulsion
Nanoemulsions are non-equilibrium, kinetically stable colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm.[12] They offer a promising strategy to enhance the solubility and absorption of lipophilic and poorly soluble compounds by presenting the drug in a solubilized form with a large surface area.
Materials and Equipment
| Materials | Purpose | Recommended Grade |
| This compound | Active Pharmaceutical Ingredient (API) | >98% Purity |
| Medium-Chain Triglycerides (MCT) Oil | Oil Phase | Pharmaceutical Grade |
| Lecithin (B1663433) (e.g., Soya Lecithin) | Primary Surfactant | Pharmaceutical Grade |
| Polysorbate 80 (Tween® 80) | Co-surfactant / Stabilizer | Pharmaceutical Grade |
| Glycerol (B35011) | Co-solvent / Tonicity Agent | Pharmaceutical Grade |
| Deionized Water | Aqueous Phase | USP Grade |
| Equipment | Purpose | |
| Analytical Balance | Weighing components | |
| Magnetic Stirrer with Hot Plate | Mixing and heating | |
| High-Pressure Homogenizer or Probe Sonicator | Droplet size reduction | |
| pH Meter | Measuring pH of the final formulation |
Experimental Protocol: High-Pressure Homogenization
This protocol is designed to produce a 100 mL batch of a 1 mg/mL this compound nanoemulsion.
-
Preparation of the Oil Phase:
-
Accurately weigh 100 mg of this compound.
-
In a glass beaker, dissolve the API in 10 mL of MCT oil.
-
Add 5 g of lecithin to the oil mixture.
-
Gently heat the mixture to 40-50°C on a hot plate stirrer and stir continuously until all components are fully dissolved and a clear, homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate larger beaker, add 2.5 g of Polysorbate 80 and 2.25 g of glycerol to approximately 80 mL of deionized water.
-
Heat the aqueous phase to 40-50°C while stirring to ensure complete dissolution.
-
-
Formation of the Coarse Emulsion:
-
While maintaining the temperature of both phases at 40-50°C, slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., 1000-2000 rpm) using a magnetic stirrer.
-
Continue stirring for 15-20 minutes to form a coarse pre-emulsion.[13]
-
-
Nano-emulsification:
-
Transfer the coarse emulsion to a high-pressure homogenizer.
-
Homogenize the mixture at 15,000-20,000 psi for 5-10 cycles.[14] The exact pressure and number of cycles may require optimization.
-
Alternatively, use a probe sonicator at ~20 kHz with 70-80% amplitude for 10-15 minutes in a pulsed mode (e.g., 30 seconds on, 15 seconds off) to prevent overheating.[15] The sample should be kept in an ice bath during sonication.
-
-
Final Steps:
-
Allow the nanoemulsion to cool to room temperature.
-
Adjust the final volume to 100 mL with deionized water.
-
Measure the pH and record the value.
-
Store the final formulation in a sealed, light-protected container at 4°C.
-
Characterization of the Nanoemulsion
Proper characterization is essential to ensure the quality, stability, and performance of the formulation.
| Parameter | Method | Typical Acceptance Criteria |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Mean Diameter: 50-200 nm; PDI: < 0.3 |
| Zeta Potential | DLS with Electrophoretic Mobility | > ±30 mV (for electrostatic stability) |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, non-aggregated droplets |
| Encapsulation Efficiency (EE%) | Centrifugation or Dialysis followed by HPLC/LC-MS | > 90% |
| Drug Content | HPLC/LC-MS after disrupting the emulsion | 95-105% of the target concentration |
Protocol for Encapsulation Efficiency (EE%)
-
Place 1 mL of the nanoemulsion into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge at 5000 x g for 30 minutes to separate the aqueous phase (filtrate) from the nanoemulsion.
-
Collect the filtrate and quantify the amount of free, unencapsulated this compound using a validated HPLC or LC-MS/MS method.
-
Calculate EE% using the following formula:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Bioavailability Assessment: Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[16] This assay is a standard method for predicting intestinal drug absorption.[17][18]
Experimental Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Protocol
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell® filter inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm². Maintain the culture for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and monolayer formation.[16]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for transport studies.
-
Experiment Setup:
-
Gently wash the cell monolayer twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Prepare the test solutions: Dilute the this compound nanoemulsion and a control solution (API in buffer) in HBSS to a final concentration (e.g., 10 µM).
-
For apical-to-basolateral (A→B) transport, add 0.5 mL of the test solution to the apical (upper) chamber and 1.5 mL of blank HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) transport (to assess efflux), add 1.5 mL of the test solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[19]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial drug concentration in the donor chamber (µmol/mL).
-
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the involvement of active efflux transporters.[16]
-
-
In Vivo Bioavailability and Pharmacokinetic Study
Animal studies are crucial to determine the oral bioavailability and pharmacokinetic profile of the formulation.[20][21] This protocol outlines a basic study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Study Design
Caption: Experimental design for an in vivo pharmacokinetic study.
Detailed Protocol
-
Animals: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into two groups (n=6 per group).
-
Group 1 (Test): Administer the this compound nanoemulsion via oral gavage at a dose of 50 mg/kg.
-
Group 2 (Control): Administer an aqueous suspension of this compound (with 0.5% carboxymethyl cellulose) at the same dose.
-
An additional group receiving an intravenous (IV) dose of the drug can be included to determine absolute bioavailability.[22]
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound (and any major metabolites, if known) in the plasma using a validated LC-MS/MS method.[19]
-
Data Presentation and Analysis
The results should be analyzed using non-compartmental pharmacokinetic software.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable time point |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| T1/2 | Elimination half-life |
| Frel (%) | Relative bioavailability |
The relative bioavailability (Frel) of the nanoemulsion compared to the suspension is calculated as:
-
Frel (%) = [AUC(nano) * Dose(susp)] / [AUC(susp) * Dose(nano)] x 100
Conclusion
The protocols outlined in this document provide a comprehensive framework for the formulation of this compound into a nanoemulsion and its subsequent evaluation for bioavailability. By systematically applying these methods, researchers can effectively overcome the solubility and permeability challenges associated with this flavonoid glycoside, paving the way for more robust preclinical and clinical investigations into its therapeutic potential. Careful optimization of the formulation and rigorous analytical and biological testing are paramount to success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C21H22O10 | CID 100927003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. theclinivex.com [theclinivex.com]
- 10. This compound | CAS:69135-41-7 | Manufacturer ChemFaces [chemfaces.com]
- 11. chemfaces.com [chemfaces.com]
- 12. mdpi.com [mdpi.com]
- 13. Nanoemulsion preparation [protocols.io]
- 14. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 15. briefs.techconnect.org [briefs.techconnect.org]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells | MDPI [mdpi.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. cusabio.com [cusabio.com]
- 22. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of Aromadendrin 7-O-Rhamnoside to Aromadendrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromadendrin (B1667607), a dihydroflavonol, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] However, in its natural state, aromadendrin often exists as a glycoside, such as Aromadendrin 7-O-rhamnoside, which can limit its bioavailability and biological efficacy. The enzymatic hydrolysis of the rhamnose sugar moiety from this compound to yield the aglycone, aromadendrin, is a critical step in enhancing its therapeutic potential. This document provides detailed application notes and protocols for this biotransformation process, leveraging the catalytic activity of α-L-rhamnosidase enzymes. Additionally, it outlines the key signaling pathways modulated by aromadendrin, offering insights into its mechanism of action.
Data Presentation: Enzymatic Hydrolysis Parameters
The successful enzymatic hydrolysis of flavonoid rhamnosides is dependent on several key parameters. While specific data for this compound is limited in publicly available literature, the following table summarizes typical reaction conditions for the hydrolysis of similar flavonoid rhamnosides using α-L-rhamnosidases from common microbial sources, which can be used as a starting point for optimization.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Aspergillus niger | 4.5 - 6.0 | 50 - 65 | Commercially available, broad substrate specificity.[4][5][6][7] |
| Aspergillus oryzae | 4.0 - 5.0 | 45 - 65 | Known for high activity on various flavonoid glycosides.[8][9][10] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol provides a general method for the enzymatic hydrolysis of this compound using a commercially available α-L-rhamnosidase from Aspergillus niger.
Materials:
-
This compound
-
α-L-rhamnosidase from Aspergillus niger (lyophilized powder or solution)
-
Citrate-phosphate buffer (0.1 M, pH 5.0)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Incubator/shaker
-
HPLC system with a C18 column and UV detector
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it with the citrate-phosphate buffer (pH 5.0) to the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low to prevent enzyme denaturation.
-
Enzyme Preparation: Prepare a stock solution of α-L-rhamnosidase in cold citrate-phosphate buffer (pH 5.0) to a desired concentration (e.g., 10 mg/mL). The optimal enzyme concentration should be determined empirically.
-
Enzymatic Reaction:
-
In a reaction vial, combine the this compound solution with the α-L-rhamnosidase solution. A typical starting ratio would be 1:10 (enzyme:substrate, w/w).
-
Incubate the reaction mixture at 50°C with gentle agitation for a predetermined time course (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol to the reaction mixture. This will precipitate the enzyme.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated enzyme. Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
HPLC Analysis: Analyze the reaction products by reverse-phase HPLC to monitor the conversion of this compound to aromadendrin.
Protocol 2: HPLC Analysis of Aromadendrin and its Rhamnoside
This protocol describes a general HPLC method for the separation and quantification of this compound and aromadendrin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid).
-
Example Gradient: Start with 90% A and 10% B, linearly increase to 50% B over 20 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm (Aromadendrin has an absorption maximum around this wavelength).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of pure aromadendrin and this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Analysis: Inject the filtered samples from the enzymatic hydrolysis reaction onto the HPLC system.
-
Data Analysis: Identify and quantify the substrate and product peaks by comparing their retention times and UV spectra with the prepared standards. Calculate the percentage conversion and yield of aromadendrin.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of aromadendrin, the following diagrams have been generated.
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Anti-inflammatory signaling pathway of aromadendrin.[1][11][12][13]
Discussion
The provided protocols offer a robust starting point for the enzymatic conversion of this compound to its more bioactive aglycone, aromadendrin. Optimization of reaction conditions, including enzyme and substrate concentrations, pH, temperature, and incubation time, is recommended to achieve maximum yield and efficiency. The HPLC method described is a reliable technique for monitoring the reaction progress and quantifying the final product.
The visualization of the experimental workflow provides a clear and concise overview of the entire process, from substrate preparation to product analysis. The signaling pathway diagram illustrates the mechanism by which aromadendrin exerts its anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling cascades.[1][11][12][13] This information is crucial for researchers in drug discovery and development, as it provides a molecular basis for the therapeutic potential of aromadendrin. Further investigation into the specific interactions of aromadendrin with its molecular targets will be essential for the development of novel anti-inflammatory agents.
References
- 1. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromadendrin | CAS:480-20-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Co-expression of α-L-rhamnosidase and β-glucosidase in Aspergillus niger and its application in enzymatic production of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspergillus niger DLFCC-90 Rhamnoside Hydrolase, a New Type of Flavonoid Glycoside Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspergillus niger DLFCC-90 rhamnoside hydrolase, a new type of flavonoid glycoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A novel Aspergillus oryzae diglycosidase that hydrolyzes 6-O-α-L-rhamnosyl-β-D-glucoside from flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. hh.um.es [hh.um.es]
- 12. Aromadendrin inhibits PMA-induced cytokine formation/NF-κB activation in A549 cells and ovalbumin-induced bronchial inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis and Application of Aromadendrin 7-O-rhamnoside Derivatives: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Aromadendrin (B1667607) 7-O-rhamnoside and its derivatives. These compounds are of significant interest in drug development due to the diverse pharmacological activities associated with the aromadendrin scaffold, including anti-inflammatory, antioxidant, and anti-diabetic properties. The addition of a rhamnose moiety at the 7-position is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its therapeutic potential.
Introduction
Aromadendrin, also known as dihydrokaempferol, is a flavanonol found in various plants. It has demonstrated a wide range of biological activities.[1] Glycosylation, the attachment of a sugar moiety, is a common modification of flavonoids that can significantly impact their solubility, stability, and biological activity. Aromadendrin 7-O-rhamnoside is a naturally occurring glycoside of aromadendrin. The synthesis of this and other derivatives allows for the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.
Chemical Synthesis of this compound
Proposed Synthetic Workflow
The proposed synthesis involves three main stages: protection of aromadendrin, glycosylation, and deprotection.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Aromadendrin
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Acetobromo-α-L-rhamnose
-
Silver carbonate (Ag₂CO₃)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Protocol:
Step 1: Protection of Aromadendrin (3,5,4'-Tri-O-benzyl-aromadendrin)
-
Dissolve aromadendrin (1 mmol) in dry acetone (50 mL).
-
Add anhydrous potassium carbonate (5 mmol).
-
Add benzyl bromide (4 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain 3,5,4'-tri-O-benzyl-aromadendrin.
Step 2: Glycosylation (Koenigs-Knorr Reaction)
-
Dissolve 3,5,4'-tri-O-benzyl-aromadendrin (1 mmol) in dry dichloromethane (30 mL).
-
Add freshly prepared silver carbonate (2 mmol).
-
To this suspension, add a solution of acetobromo-α-L-rhamnose (1.5 mmol) in dry dichloromethane (10 mL) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture in the dark at room temperature for 48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove silver salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected glycoside.
Step 3: Deprotection
-
Dissolve the protected glycoside (1 mmol) in methanol (50 mL).
-
Add 10% Pd/C (10% by weight of the substrate).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the catalyst through a pad of Celite.
-
Evaporate the solvent to yield the final product, this compound.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Biological Activities and Potential Applications
Aromadendrin exhibits a range of pharmacological effects that are relevant to drug development.[1] The addition of a rhamnose moiety may enhance these activities or introduce new ones. Below are key biological activities and protocols for their evaluation.
Anti-inflammatory Activity
Aromadendrin has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] A key mechanism is the suppression of the NF-κB and MAPK signaling pathways.
Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway by Aromadendrin derivatives.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits NO production by 50%.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. The antioxidant capacity of this compound can be evaluated using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the sample or standard solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes known data for aromadendrin and a related rhamnoside to provide a basis for expected activity.
| Compound | Assay | Target/Parameter | Result (IC₅₀/Value) | Reference |
| Aromadendrin | Aldose Reductase Inhibition | Aldose Reductase | 0.065 ± 0.005 µg/mL | [4] |
| Advanced Glycation End Products (AGEs) Inhibition | AGEs Formation | 17.7 ± 3.35 µg/mL | [4] | |
| Antioxidant (DPPH) | DPPH Radical Scavenging | > 1000 µM | [5] | |
| Antioxidant (ABTS) | ABTS Radical Scavenging | 155.6 ± 2.5 mg Vit C equiv/100 mg | [5] | |
| Engelitin (Aromadendrin-3-O-rhamnoside) | Anti-inflammatory | NF-κB and MAPK pathways | Inhibition of phosphorylation | [4][6] |
| Antioxidant | Nrf2 pathway | Activation | [6] |
Conclusion
This compound and its derivatives represent a promising class of compounds for drug development. The synthetic protocols outlined, based on established chemical principles, provide a framework for accessing these molecules for further investigation. The detailed protocols for evaluating their anti-inflammatory and antioxidant activities will enable researchers to systematically explore their therapeutic potential. Further studies are warranted to fully elucidate the pharmacological profile of these compounds and their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engeletin Protects Against TNF-α-Induced Apoptosis and Reactive Oxygen Species Generation in Chondrocytes and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Aromadendrin 7-O-rhamnoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Aromadendrin 7-O-rhamnoside. Our aim is to help you optimize your experimental workflow and improve the yield of this valuable flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound has been isolated from the herbs of Cudrania cochinchinensis.[1][2][3] While the aglycone, aromadendrin, has been quantified in plants like Rhamnus davurica, the specific concentration of the 7-O-rhamnoside glycoside can vary significantly based on the plant part, geographical location, and harvest time.
Q2: What is a typical expected yield for this compound?
A2: Specific yield data for this compound is not widely published. However, data for the aglycone, aromadendrin, in Rhamnus davurica has been reported at 21.48 mg/100 g of dry plant material. Yields for flavonoid glycosides are highly dependent on the plant matrix and the extraction method employed.
Q3: Which extraction methods are most effective for flavonoid glycosides like this compound?
A3: Common and effective methods for extracting flavonoid glycosides include maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[4][5] The choice of method will depend on the starting material, desired purity, and available equipment. For instance, UAE can enhance extraction efficiency at lower temperatures, which is beneficial for preserving the integrity of the glycosidic bond.[4][6]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective analytical technique for the quantification of this compound.[7][8] The use of a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common approach.
Troubleshooting Guides
Low yield is a frequent challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes for low yields of this compound.
Issue 1: Low Concentration of this compound in the Crude Extract
| Possible Cause | Recommended Solution |
| Poor Quality of Plant Material | The concentration of secondary metabolites can be influenced by the plant's age, harvesting season, and post-harvest handling. Ensure the use of high-quality, properly identified plant material. |
| Inefficient Initial Extraction | The choice of solvent, temperature, and extraction time may not be optimal. Experiment with different solvent systems and extraction parameters. |
| Degradation of this compound | Flavonoid glycosides can be susceptible to degradation at high temperatures or in acidic/alkaline conditions.[1] Use milder extraction conditions and avoid prolonged exposure to harsh environments. |
Issue 2: Loss of Compound During Sample Preparation and Extraction
| Possible Cause | Recommended Solution |
| Inadequate Grinding of Plant Material | Insufficient grinding can limit the surface area available for solvent penetration. Ensure the plant material is finely and uniformly powdered. |
| Improper Solvent-to-Solid Ratio | An incorrect ratio can lead to either incomplete extraction or dilution of the target compound. Optimize the solvent-to-solid ratio for your specific plant material. |
| Compound Adsorption to Labware | Flavonoids can adsorb to glass and plastic surfaces. Silanize glassware to minimize adsorption. |
Issue 3: Challenges in Purification
| Possible Cause | Recommended Solution |
| Co-elution with Impurities | The presence of structurally similar compounds can make purification by chromatography challenging. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase) for better separation. |
| Degradation on Chromatographic Media | Some stationary phases can cause degradation of sensitive compounds. Test different stationary phases and ensure the mobile phase is compatible with the compound's stability. |
| Irreversible Adsorption on Column | The compound may bind too strongly to the stationary phase. Adjust the mobile phase polarity or consider a different stationary phase. |
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative data based on the extraction of related flavonoids and the aglycone, aromadendrin.
Table 1: Influence of Extraction Solvent on Flavonoid Yield (Illustrative)
| Solvent System (Ethanol:Water) | Temperature (°C) | Extraction Time (hours) | Relative Yield (%) |
| 50:50 | 50 | 2 | 85 |
| 70:30 | 50 | 2 | 100 |
| 90:10 | 50 | 2 | 75 |
| 70:30 | 70 | 2 | 90 (potential for degradation) |
Table 2: Comparison of Extraction Methods for Flavonoids (Illustrative)
| Extraction Method | Temperature (°C) | Time | Relative Yield (%) |
| Maceration | 25 | 24 hours | 70 |
| Ultrasound-Assisted Extraction (UAE) | 40 | 30 minutes | 95 |
| Microwave-Assisted Extraction (MAE) | 60 | 5 minutes | 90 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the ultrasound-assisted extraction of this compound from plant material.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves of Cudrania cochinchinensis) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh approximately 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of 70% ethanol (B145695) (ethanol:water, 70:30 v/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40°C) for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Quantification of this compound
This protocol outlines a general method for the quantification of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the crude extract in methanol.
-
Prepare a series of standard solutions of purified this compound in methanol at known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Biosynthetic Pathway of Aromadendrin
Caption: Biosynthesis pathway of this compound.
General Workflow for this compound Extraction and Purification
Caption: General workflow for extraction and purification.
Troubleshooting Logic for Low Extraction Yield
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound | CAS:69135-41-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. (PDF) Optimization of the Ultrasonic-Assisted Extraction of [research.amanote.com]
- 5. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 6. Optimization of Ultrasonic-Assisted Extraction of Total Flavonoids from Abrus Cantoniensis (Abriherba) by Response Surface Methodology and Evaluation of Its Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 8. mdpi.com [mdpi.com]
Troubleshooting poor signal in mass spectrometry of Aromadendrin 7-O-rhamnoside
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity during the mass spectrometry analysis of Aromadendrin (B1667607) 7-O-rhamnoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor signal intensity for Aromadendrin 7-O-rhamnoside in LC-MS analysis?
Poor signal intensity in the LC-MS analysis of flavonoid glycosides like this compound can stem from several factors:
-
Suboptimal Ionization: The choice of ionization mode and source parameters significantly impacts signal intensity.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte, reducing its signal.[1][2][3]
-
In-source Fragmentation: The glycosidic bond of this compound can cleave within the ion source, leading to a decreased signal for the parent ion.
-
Poor Chromatographic Resolution: Inadequate separation from other sample components can lead to ion suppression and poor peak shape.
-
Sample Degradation: Flavonoids can be sensitive to heat and pH, and degradation can occur during sample preparation or storage.
-
Instrument Contamination: A dirty ion source or mass optics can significantly diminish signal intensity.
Q2: Which ionization mode, positive or negative, is better for this compound?
For flavonoid glycosides, the negative ion mode is often more sensitive and selective.[4] This is because the phenolic hydroxyl groups are readily deprotonated to form [M-H]⁻ ions. However, positive ion mode can also be effective, typically forming [M+H]⁺ ions, and may provide complementary fragmentation information. It is advisable to test both modes during method development to determine the optimal choice for your specific instrument and conditions.
Q3: How can I control in-source fragmentation of this compound?
In-source fragmentation, the breakdown of the molecule before mass analysis, can be controlled by optimizing the ion source parameters. The fragmentor voltage (or equivalent parameter) is a key factor. Lowering this voltage can reduce the energy in the ion source and minimize the cleavage of the rhamnoside group from the aromadendrin aglycone.
Q4: What are the expected mass-to-charge ratios (m/z) for this compound and its primary fragment?
-
This compound (C₂₁H₂₂O₁₀):
-
Exact Mass: 434.12 g/mol .[5]
-
[M-H]⁻ (Negative Ion Mode): m/z 433.11
-
[M+H]⁺ (Positive Ion Mode): m/z 435.13
-
-
Aromadendrin (aglycone):
-
[M-H]⁻ (Negative Ion Mode): m/z 287.[6]
-
The primary fragmentation pathway for flavonoid O-glycosides is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.[7] For this compound, this would be the loss of the rhamnose group.
Troubleshooting Guides
Issue 1: Low or No Signal for the [M-H]⁻ or [M+H]⁺ Ion
This is a common issue that can often be resolved by systematically checking and optimizing several parameters.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
-
Verify Analyte Presence: Confirm that your analyte is eluting from the LC column by checking for a corresponding peak in the UV chromatogram. Flavonoids typically have strong UV absorbance.
-
Instrument Performance Check: Run a standard compound or a system suitability test to ensure the mass spectrometer is functioning correctly.
-
Optimize Ion Source Parameters: The settings for the ion source are critical for efficient ionization. Refer to the table below for typical starting ranges for flavonoid glycosides and optimize them for your specific instrument.
-
Adjust Mobile Phase Composition: The mobile phase pH and additives can significantly influence ionization efficiency. For negative ion mode, a mobile phase with 0.1% formic acid is a good starting point.[8][9] In some cases, other additives might enhance the signal.
-
Improve Chromatographic Separation: If co-elution with matrix components is suspected, modify your LC gradient to better separate this compound from interfering compounds.
-
Assess for Ion Suppression: To check for ion suppression, perform a post-column infusion experiment. Infuse a constant flow of an this compound standard into the MS while injecting a blank matrix sample onto the LC column. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
Enhance Sample Cleanup: If ion suppression is confirmed, improve your sample preparation method. Solid-phase extraction (SPE) is a highly effective technique for removing interfering matrix components.[1]
Issue 2: High Degree of In-source Fragmentation
If you observe a strong signal for the aromadendrin aglycone (m/z 287 in negative mode) but a weak signal for the parent ion, in-source fragmentation is likely occurring.
Caption: The relationship between ion source energy and fragmentation.
-
Reduce Fragmentor/Cone Voltage: This is the most direct way to decrease the energy within the ion source and minimize fragmentation.
-
Optimize Source Temperature: High source temperatures can sometimes contribute to the thermal degradation of labile compounds. Experiment with lower temperatures to see if this improves the parent ion signal.
-
Adjust Nebulizer Gas Flow: The flow rate of the nebulizing gas can influence the desolvation process and, in turn, the degree of fragmentation. Optimize this parameter according to your instrument's guidelines.
Data Presentation
Table 1: Typical ESI Source Parameters for Flavonoid Glycoside Analysis
| Parameter | Typical Range | Effect on Signal |
| Capillary Voltage | 3000 - 4500 V (+/-) | Optimizes the electric field for efficient ion formation.[10] |
| Nebulizer Gas Pressure | 30 - 50 psi | Affects droplet size and solvent evaporation.[10] |
| Drying Gas Flow | 8 - 12 L/min | Aids in the desolvation of ions.[10] |
| Drying Gas Temperature | 250 - 350 °C | Facilitates solvent evaporation; too high can cause degradation. |
| Fragmentor/Cone Voltage | 80 - 150 V | Controls the degree of in-source fragmentation. |
Note: Optimal values are instrument-dependent and should be determined empirically.
Table 2: Effect of Mobile Phase Additives on Flavonoid Glycoside Signal Intensity (Negative Ion Mode)
| Additive | Concentration | Relative Signal Intensity (Compared to No Additive) |
| None | - | 1.00 |
| Formic Acid | 0.1% | ~1.2 - 1.5 |
| Acetic Acid | 0.1% | ~1.1 - 1.3 |
| Ammonium Formate | 5 mM | ~1.0 - 1.2 |
| Glycine | 10 µM | Up to 2.0 (for some glycosides)[11][12][13] |
Data is generalized from typical observations in flavonoid analysis. Actual signal enhancement will vary depending on the specific compound, instrument, and matrix.
Experimental Protocols
Recommended LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound in plant extracts. Optimization may be required for your specific application and instrumentation.
-
Extraction:
-
Weigh approximately 100 mg of dried, ground plant material.
-
Add 1 mL of 80% methanol.
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.[1]
-
-
Cleanup (Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash with 1 mL of water to remove polar impurities.
-
Elute the flavonoids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[1]
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
LC System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-20 min: 40-90% B
-
20-22 min: 90% B
-
22-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Data Acquisition:
-
Full Scan: m/z 100-600 for initial screening.
-
Targeted Analysis (MRM/SIM):
-
Parent Ion: m/z 433.1
-
Fragment Ion (for confirmation): m/z 287.1
-
-
Signaling Pathways and Workflows
General Fragmentation Pathway of a Flavonoid O-Glycoside
Caption: The primary fragmentation pathway for flavonoid O-glycosides in negative ion mode MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C21H22O10 | CID 100927003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a liquid chromatography method based on simultaneous electrospray ionization mass spectrometric and ultraviolet photodiode array detection for analysis of flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ycu.repo.nii.ac.jp [ycu.repo.nii.ac.jp]
- 12. Influence of hydrophilic additives on the signal intensity in electrospray ionization of flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing degradation of Aromadendrin 7-O-rhamnoside during storage
Welcome to the Technical Support Center for Aromadendrin 7-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. These solutions are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q2: What are the main factors that can cause the degradation of this compound?
A2: Like other flavonoid glycosides, the stability of this compound is influenced by several factors, including:
-
Temperature: Higher temperatures accelerate degradation.
-
pH: Both strongly acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond.
-
Light: Exposure to UV and visible light can cause photodegradation.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light and certain metal ions.
-
Incompatible Materials: Contact with strong oxidizing/reducing agents, strong acids, and alkalis should be avoided.[1]
Q3: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?
A3: Peak tailing for flavonoid compounds in reversed-phase HPLC is a common issue. Here are some potential causes and solutions:
-
Secondary Interactions: Interactions between the analyte and residual silanol (B1196071) groups on the silica-based column are a frequent cause.
-
Column Contamination or Void: A blocked guard column or a void at the head of the analytical column can distort peak shape.
-
Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or replace it if necessary.[3]
-
-
Metal Chelation: Flavonoids can chelate with metal ions in the HPLC system, leading to tailing.
-
Solution: Add a small amount of a chelating agent like EDTA to the mobile phase.[3]
-
Q4: How can I prepare my this compound samples for analysis to minimize degradation?
A4: Proper sample handling is crucial. Dissolve the compound in a suitable solvent such as DMSO, pyridine, methanol, or ethanol. For HPLC analysis, it is best to dissolve the sample in the initial mobile phase composition to avoid peak distortion.[3] Prepare solutions on the same day of use whenever possible. If you need to store them, follow the recommendations in A1. Always filter your sample solution through a 0.22 or 0.45 µm filter before injection to protect your HPLC column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound/Low Recovery | Adsorption to container surfaces. | Use low-binding tubes for precious samples. Store solutions at higher concentrations when possible, as the proportional loss due to adsorption is less. |
| Incomplete dissolution. | Ensure the compound is fully dissolved. Sonication may aid in dissolution. | |
| Degradation during sample preparation. | Prepare samples fresh and protect them from light and heat. Use an ice bath if necessary. | |
| Inconsistent Results in Bioassays | Degradation of the compound in the assay medium. | Check the pH and temperature of your assay buffer. Flavonoids can be unstable at physiological pH (7.4) over time. Run a stability check of the compound in your assay medium. |
| Interaction with other components in the medium. | Evaluate potential interactions with proteins or other supplements in your cell culture medium. | |
| Appearance of Unexpected Peaks in HPLC | Degradation of the analyte. | This could indicate hydrolysis, oxidation, or photodegradation. Review your storage and handling procedures. Use a stability-indicating HPLC method to identify potential degradants. |
| Contamination. | Ensure all solvents, vials, and equipment are clean. Run a blank to check for system contamination. |
Data on Flavonoid Glycoside Stability
Table 1: Hydrolysis Rate Constants of Flavonoid Glycosides in 1.5 M HCl
| Flavonoid Glycoside | Glycosidic Linkage Position | Temperature (°C) | Rate Constant (k) (min⁻¹) |
| Isoquercitrin (Quercetin 3-glucoside) | 3-O | 60 | 1.56 x 10⁻² |
| Avicularin (Quercetin 3-arabinoside) | 3-O | 60 | 1.90 x 10⁻² |
| Rutin (Quercetin 3-rhamnoglucoside) | 3-O | 60 | 1.06 x 10⁻² |
| Apigenin 7-glucoside | 7-O | 80 | 1.72 x 10⁻² |
| Naringin (Naringenin 7-rhamnoglucoside) | 7-O | 80 | 1.09 x 10⁻² |
| Hesperidin (Hesperetin 7-rhamnoglucoside) | 7-O | 80 | 1.07 x 10⁻² |
| (Data adapted from studies on flavonoid glycoside hydrolysis. Conditions can significantly impact these rates.) |
Table 2: General Stability of Flavonoids under Different Storage Conditions
| Condition | General Effect on Flavonoid Glycosides | Recommendation |
| Elevated Temperature (e.g., 40°C) | Increased rate of degradation. | Store at recommended low temperatures (2-8°C or -20°C). |
| Acidic pH (e.g., < 3) | Generally stable, but strong acids can cause hydrolysis. | Use buffered solutions and avoid extreme pH. |
| Neutral to Alkaline pH (e.g., > 7) | Increased susceptibility to oxidative degradation. | If necessary to work at these pHs, use antioxidants and protect from oxygen. |
| Exposure to Light | Can lead to significant photodegradation. | Store in amber vials or protect from light with aluminum foil. |
| Presence of Oxygen | Promotes oxidative degradation. | Purge solutions with an inert gas (e.g., nitrogen or argon) for long-term experiments. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study (Acid and Base Degradation)
This protocol is designed to assess the stability of this compound to acid and base-catalyzed hydrolysis.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or other suitable organic solvent
-
HPLC system with a stability-indicating method
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours). Basic hydrolysis is often faster.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and incubate under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Protocol 2: Photostability Study
This protocol follows the principles outlined in the ICH Q1B guideline to assess the photostability of this compound.[4][5][6][7][8]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both visible and UVA light)
-
Quartz or other UV-transparent containers
-
Aluminum foil
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of solid this compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of known concentration in a suitable solvent and place it in a quartz container.
-
-
Control Samples (Dark Control): Prepare identical solid and solution samples but wrap them securely in aluminum foil to protect them from light. These will be stored under the same temperature and humidity conditions as the exposed samples.
-
Exposure:
-
Place the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]
-
-
Analysis:
-
After the exposure period, visually inspect all samples for any changes in appearance.
-
Prepare the samples for analysis and quantify the amount of this compound remaining using a stability-indicating HPLC method.
-
Compare the results of the exposed samples to the dark control samples to differentiate between photodegradation and thermal degradation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Flavonoid-Peroxidase Reaction as a Detoxification Mechanism of Plant Cells against H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 6. ikev.org [ikev.org]
- 7. iagim.org [iagim.org]
- 8. jordilabs.com [jordilabs.com]
Resolving peak tailing in the chromatographic analysis of Aromadendrin 7-O-rhamnoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of Aromadendrin 7-O-rhamnoside.
Understanding the Analyte: this compound
This compound is a flavonoid glycoside. Its chemical properties are essential for understanding its chromatographic behavior. The multiple hydroxyl groups in its structure can lead to secondary interactions with the stationary phase, a common cause of peak tailing.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₁₀ | [1][2][3] |
| Molecular Weight | 434.39 g/mol | [1][2][3] |
| Predicted pKa | ~7.04 | [4] |
| Structure | Dihydroflavonol glycoside | [5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound?
Peak tailing for polar compounds like this compound in reversed-phase HPLC is often caused by secondary retention mechanisms.[7] The most common issue is the interaction of the analyte's hydroxyl groups with active silanol (B1196071) groups on the surface of silica-based stationary phases.[7][8][9][10] These interactions are in addition to the primary hydrophobic retention mechanism and can lead to an asymmetrical peak shape.[7]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
The mobile phase pH is a critical factor. The predicted pKa of this compound is approximately 7.04.[4] When the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[8][11] Furthermore, at a mobile phase pH above 3, residual silanol groups on the silica (B1680970) packing can become ionized and interact strongly with polar analytes, causing significant tailing.[7] To suppress the ionization of silanol groups, it is recommended to work at a low pH (e.g., pH ≤ 3).[9][12]
Q3: Can my choice of column contribute to peak tailing?
Absolutely. The type and condition of your HPLC column are crucial.[13]
-
Older Columns (Type A Silica): These columns often have a higher concentration of accessible, acidic silanol groups and trace metal impurities, which can exacerbate peak tailing for polar compounds.[9]
-
Modern Columns (Type B Silica): High-purity, Type B silica columns have fewer metal impurities and are often "end-capped."[9] End-capping chemically deactivates many of the residual silanol groups, significantly reducing secondary interactions.[7][12][13]
-
Column Contamination: Over time, columns can become contaminated with strongly retained sample components, creating active sites that lead to tailing.[13] A blocked inlet frit can also distort the sample flow path, causing all peaks to tail.[10][14]
Q4: My peak tailing is inconsistent. What could be the cause?
Inconsistent peak tailing can point to several issues:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][15] Try diluting your sample to see if the peak shape improves.[10]
-
Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself or a weaker solvent.[11][15]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can increase dispersion and cause tailing.[8][15] This is often more noticeable for early-eluting peaks.[16]
Q5: What is an acceptable tailing factor?
According to the USP, the tailing factor (also referred to as the symmetry factor) is a measure of peak symmetry.[10] An ideal Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.2 is considered good. Values above 1.5 often indicate a significant problem that needs to be addressed.
Troubleshooting Guides and Experimental Protocols
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.
References
- 1. This compound | C21H22O10 | CID 100927003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemfaces.com [chemfaces.com]
- 3. 69135-41-7[7-O-alpha-L-Rhamnopyranoside-Aromadendrin]- Acmec Biochemical [acmec.com.cn]
- 4. This compound CAS#: 69135-41-7 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of Flavonoids in Rhamnus davurica and Its Antiproliferative Activities [mdpi.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. researchgate.net [researchgate.net]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Improving the Solubility of Aromadendrin 7-O-rhamnoside for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aromadendrin (B1667607) 7-O-rhamnoside in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Aromadendrin 7-O-rhamnoside and why is its solubility a concern?
This compound is a flavonoid glycoside, a class of natural compounds often investigated for their potential biological activities.[1] Like many flavonoids, it possesses a complex structure that can lead to poor solubility in aqueous solutions, which are the basis for most in vitro assays.[2] This limited solubility can hinder the accurate determination of its biological effects, leading to inconsistent or unreliable results.
Q2: What are the initial recommended solvents for dissolving this compound?
Q3: How can I improve the aqueous solubility of this compound for my experiments?
Several methods can be employed to enhance the aqueous solubility of flavonoid glycosides like this compound:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in the final aqueous solution can help maintain solubility.[4] However, the final concentration of the organic solvent must be carefully controlled to avoid cellular toxicity.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[2][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[4]
-
pH Adjustment: The solubility of flavonoids can be influenced by pH.[4] For many flavonoids, solubility increases at a higher pH. However, the optimal pH must be compatible with your specific experimental system.
Troubleshooting Guide
Issue: Precipitate formation in cell culture medium upon addition of this compound stock solution.
This is a common issue arising from the poor aqueous solubility of the compound. Here’s a step-by-step guide to troubleshoot this problem.
Caption: Troubleshooting workflow for precipitate formation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) and place it in a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a water-soluble inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. A common starting concentration is 10-40% (w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring. A molar ratio of 1:1 or 1:2 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The resulting clear solution contains the water-soluble complex and can be further diluted in cell culture medium.
Data Presentation
As specific solubility data for this compound is limited, researchers are encouraged to determine the solubility in their specific experimental systems. The following tables provide a template for presenting such data.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) (Example Data) | Observations |
| DMSO | 25 | > 50 | Clear solution |
| Ethanol | 25 | ~10 | Clear solution |
| Methanol | 25 | ~15 | Clear solution |
| Acetone | 25 | ~5 | Slight precipitate |
Table 2: Effect of HP-β-CD on Aqueous Solubility of this compound
| HP-β-CD Conc. (% w/v) | This compound Solubility (µg/mL) (Example Data) | Fold Increase |
| 0 | 5 | 1 |
| 5 | 50 | 10 |
| 10 | 120 | 24 |
| 20 | 250 | 50 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for testing and improving the solubility of this compound for in vitro assays.
Caption: Workflow for solubility testing and improvement.
References
- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemfaces.com [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:69135-41-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. theclinivex.com [theclinivex.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Addressing matrix effects in the quantification of Aromadendrin 7-O-rhamnoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Aromadendrin 7-O-rhamnoside. Our aim is to help you address common challenges, particularly those related to matrix effects in complex biological samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Injection of the sample in a solvent stronger than the initial mobile phase. - Column degradation or contamination. | - Adjust the mobile phase pH. For acidic flavonoids, a lower pH (e.g., with 0.1-0.2% formic acid) often improves peak shape.[1] - Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. - Use a guard column and/or flush the analytical column with a strong solvent. If the problem persists, replace the column. |
| Low Signal Intensity or High Variability | - Significant ion suppression due to matrix effects. - Suboptimal MS source parameters. - In-source fragmentation of the glycoside. | - Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components.[2][3] - Optimize source parameters such as gas flows, temperatures, and voltages for this compound.[1] - Conduct a post-column infusion experiment to identify regions of ion suppression and adjust the chromatography to move the analyte peak away from these regions.[1] - Use a stable isotope-labeled internal standard if available to compensate for signal variability. |
| Inconsistent Results Between Batches | - Inconsistent sample preparation. - Matrix effects varying between different lots of biological matrix. - Instrument performance drift. | - Standardize the sample preparation protocol and ensure consistency in execution. - Prepare matrix-matched calibration standards for each new batch of the biological matrix to account for variability.[2] - Perform regular instrument calibration and performance checks. |
| Difficulty in Distinguishing from Isomers | - Co-elution of isomeric flavonoid glycosides. | - Optimize the chromatographic separation by adjusting the mobile phase gradient, trying a different column chemistry, or altering the temperature. - Utilize tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns that can differentiate between isomers.[1] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of quantification.[3] In complex matrices like plasma or tissue extracts, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[3]
Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A2: Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering compounds and reducing matrix effects.[2][3] For flavonoids and their glycosides, reversed-phase (e.g., C18) or mixed-mode SPE cartridges can provide cleaner extracts compared to simpler methods like protein precipitation.[4] Liquid-Liquid Extraction (LLE) can also be effective, but optimization of the extraction solvent and pH is crucial.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. In such cases, a structurally similar compound that co-elutes with the analyte can be used as an internal standard to compensate for some of the variability. However, a stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[5]
Q5: What are the typical LC-MS/MS parameters for the analysis of flavonoid glycosides like this compound?
A5: A reversed-phase C18 column is commonly used for separation. The mobile phase typically consists of water and acetonitrile (B52724) or methanol (B129727), both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution is usually employed. For MS/MS detection in negative ion mode, the precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would result from the loss of the rhamnoside moiety and further fragmentation of the aglycone.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for the extraction of this compound from a biological matrix (e.g., plasma). Optimization will be required.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 1 mL of an acidic solution (e.g., 4% phosphoric acid in water) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using the developed sample preparation method (Protocol 1). Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Quantitative Data Summary
The following table provides an example of how to present quantitative data for matrix effect and recovery studies. The values are illustrative for a flavonoid glycoside and should be determined experimentally for this compound.
| Analyte | Matrix | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| This compound | Human Plasma | 10 | 75.2 | 92.5 |
| 100 | 78.9 | 95.1 | ||
| 1000 | 82.1 | 94.3 | ||
| Rat Plasma | 10 | 68.5 | 89.7 | |
| 100 | 72.3 | 91.2 | ||
| 1000 | 75.6 | 90.5 |
Visualizations
Caption: Workflow for Sample Preparation and Analysis of this compound.
Caption: Troubleshooting Decision Tree for this compound Quantification.
References
- 1. Analysis of Flavonoids in Rhamnus davurica and Its Antiproliferative Activities [mdpi.com]
- 2. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Complex NMR Spectra of Flavonoid Glycosides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of flavonoid glycosides using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Where do I start when interpreting a flavonoid glycoside NMR spectrum?
A1: A systematic approach is crucial. Begin with the 1H-NMR spectrum to identify key regions. Aromatic protons of the flavonoid aglycone typically appear between δ 6.0 and 8.5 ppm.[1] Signals from the sugar moieties are usually found between δ 3.0 and 5.5 ppm. A critical first step is to locate the anomeric proton signals, which are characteristic of the sugar units and typically resonate between δ 4.3 and 5.9 ppm.[2] These anomeric protons serve as the starting point for assigning the individual sugar residues using 2D NMR techniques.[3][4]
Q2: How can I distinguish between the flavonoid aglycone and the sugar moiety signals?
A2: The chemical shifts are the primary indicators. Flavonoid skeletons have protons in the aromatic region (δ 6-8 ppm) and sometimes olefinic protons, while sugar protons (except the anomeric proton) are found in the more shielded region of δ 3.0-4.5 ppm.[1] The anomeric proton of the sugar is a key landmark, appearing downfield from other sugar protons (δ 4.3-5.9 ppm) due to being attached to two oxygen atoms.[2] 2D experiments like HSQC are invaluable for connecting protons to their directly attached carbons, further helping to differentiate between the sp2-hybridized carbons of the aglycone and the sp3-hybridized carbons of the sugar(s).
Q3: How do I determine the type of sugar(s) present in my flavonoid glycoside?
A3: The coupling constants (J-values) and the chemical shifts of the sugar protons in the 1H-NMR spectrum provide clues about the sugar's identity and stereochemistry. For instance, the multiplicity and coupling constants of the anomeric proton can help determine its relative orientation (α or β).[2] To fully assign all the protons within a sugar spin system, a 2D Total Correlation Spectroscopy (TOCSY) experiment is often used, starting from the anomeric proton. For unambiguous identification, comparing the 1H and 13C chemical shifts with literature values for known sugars is essential.[3][5]
Q4: What is the best way to determine the attachment point of the sugar to the flavonoid aglycone?
A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.[1][6][7] Look for a long-range correlation (typically 3JCH) between the anomeric proton of the sugar and a carbon atom of the flavonoid aglycone.[6][8] This cross-peak definitively establishes the glycosylation site. For example, a correlation between the anomeric proton (H-1") and a carbon in the aglycone (e.g., C-3 or C-7) indicates the point of attachment.[6]
Q5: How can I establish the linkage between multiple sugar units in a di- or tri-glycoside?
A5: Similar to determining the aglycone attachment point, HMBC is the key experiment. You should look for a correlation between the anomeric proton of one sugar unit and a carbon of the adjacent sugar unit.[6][9] For instance, a correlation from the anomeric proton of the terminal sugar (e.g., H-1''') to a carbon of the inner sugar (e.g., C-6'') would indicate a (1→6) linkage.[6] Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, can also provide through-space correlations that help confirm inter-glycosidic linkages.
Troubleshooting Guide
Issue 1: Severe signal overlap in the sugar region of the 1H-NMR spectrum.
-
Possible Cause: The chemical shifts of the non-anomeric sugar protons are often very similar, leading to a crowded and poorly resolved region.
-
Troubleshooting Steps:
-
Optimize Solvent: Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d6, Methanol-d4, Pyridine-d5).[10][11][12][13] Different solvents can induce changes in chemical shifts that may resolve the overlapping signals.[12]
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer. Increased field strength improves chemical shift dispersion.
-
Utilize 2D NMR: Rely on 2D experiments to resolve individual signals.
-
HSQC/HMQC: This experiment spreads the signals over two dimensions based on the attached carbon chemical shifts, which are often better dispersed than the proton shifts.[1]
-
TOCSY: This can help to trace the entire spin system of a single sugar residue, even if some signals are overlapped.
-
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes alter the conformation and improve signal separation.[13][14]
-
Issue 2: I can't find the anomeric proton signal.
-
Possible Cause: The anomeric proton signal may be obscured by other signals or may be broader than expected. In rare cases of C-glycosides, the anomeric proton signal might be shifted upfield compared to O-glycosides.
-
Troubleshooting Steps:
-
Check the Chemical Shift Range: Ensure you are looking in the correct region (typically δ 4.3-5.9 ppm for O-glycosides).[2]
-
Look for a Doublet: Anomeric protons typically appear as a doublet due to coupling with H-2 of the sugar.
-
Use HSQC: Scan the HSQC spectrum for a correlation in the region where anomeric carbons appear (typically δ 95-110 ppm). The corresponding proton signal is your anomeric proton.
-
Solvent Change: As with signal overlap, changing the solvent may shift the anomeric proton out from under another peak.[13]
-
Issue 3: Ambiguous HMBC correlation for the glycosylation site.
-
Possible Cause: The presence of multiple hydroxyl groups on the flavonoid aglycone can lead to several potential glycosylation sites. A weak or ambiguous HMBC correlation can make the assignment difficult.
-
Troubleshooting Steps:
-
Optimize HMBC: Ensure the HMBC experiment is optimized for the expected long-range coupling constant (typically 8-10 Hz).
-
Look for Glycosylation Shifts: Glycosylation causes a downfield shift of the carbon at the attachment point and can affect the chemical shifts of adjacent carbons and protons. Compare the observed chemical shifts of the aglycone with those of the non-glycosylated flavonoid.[8]
-
Use NOESY/ROESY: Look for a through-space NOE correlation between the anomeric proton and protons on the aglycone near the glycosylation site. For example, an NOE between H-1" of the sugar and H-6/H-8 of the A-ring would support a C-7 glycosylation.
-
Consider C-Glycosides: If no HMBC correlation is found from an anomeric proton to an aglycone carbon via an oxygen, consider the possibility of a C-glycoside, where the sugar is directly attached to a carbon of the aglycone.[14] In this case, HMBC correlations would be seen from the anomeric proton to two carbons within the aromatic ring.
-
Data Presentation
Table 1: Typical 1H-NMR Chemical Shift Ranges (δ, ppm) for Flavonoid Glycosides.
| Proton Type | Typical Chemical Shift Range (ppm) | Notes |
| Flavonoid Aromatic Protons | 6.0 - 8.5 | Position depends on substitution pattern. |
| Anomeric Protons (H-1") | 4.3 - 5.9 | Key starting point for sugar assignment. α-anomers are often downfield of β-anomers.[2] |
| Other Sugar Protons | 3.0 - 4.5 | Often heavily overlapped. |
| Methyl Protons (e.g., Rhamnose) | ~1.0 - 1.3 | Appears as a doublet. |
Table 2: Typical 13C-NMR Chemical Shift Ranges (δ, ppm) for Flavonoid Glycosides.
| Carbon Type | Typical Chemical Shift Range (ppm) | Notes |
| Carbonyl Carbon (C-4) | 175 - 185 | |
| Aglycone Aromatic/Olefinic Carbons | 90 - 165 | |
| Anomeric Carbons (C-1") | 95 - 110 | β-linked anomeric carbons are generally more shielded than α-linked ones.[15] |
| Other Sugar Carbons | 60 - 85 | C-6 signals involved in glycosidic linkages are shifted downfield. |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation and 1D Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified flavonoid glycoside in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OD). Ensure the sample is fully dissolved to avoid peak broadening.[13]
-
Solvent Selection: DMSO-d6 is often a good first choice as it solubilizes a wide range of polar compounds and hydroxyl protons are often visible. CD3OD is also common but will cause exchange and loss of hydroxyl proton signals.
-
1H-NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions (e.g., 0-14 ppm).
-
13C-NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH2, and CH3 groups.
Protocol 2: Key 2D NMR Experiments for Structure Elucidation
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings within a spin system. It is essential for tracing the connectivity of protons within each sugar residue, starting from the anomeric proton.[1][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (1JCH). It is crucial for assigning the carbon signals corresponding to each proton and for resolving overlapped proton signals.[1][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (2,3JCH). It is the primary method for determining the glycosylation site on the aglycone and the linkages between sugar units.[1][6][7][9][18]
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system. It is particularly useful for identifying all the protons belonging to a specific sugar residue by irradiating the anomeric proton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other (<5 Å). They are used to confirm stereochemistry and inter-glycosidic linkages.
Visualizations
Caption: Workflow for Flavonoid Glycoside Structure Elucidation using NMR.
Caption: Relationship between key 2D NMR experiments for flavonoid analysis.
References
- 1. ukm.my [ukm.my]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 6. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. cigs.unimo.it [cigs.unimo.it]
- 16. Novel Flavonoid Glycosides of Quercetin from Leaves and Flowers of Gaiadendron punctatum G.Don. (Violeta de Campo), used by the Saraguro Community in Southern Ecuador, Inhibit α-Glucosidase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of Aromadendrin 7-O-rhamnoside
Welcome to the technical support center for the purification of Aromadendrin 7-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the purification of this flavonoid glycoside. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general strategy for scaling up the purification of this compound?
A1: A common and effective strategy for the large-scale purification of flavonoids like this compound involves a multi-step approach.[1][2] This typically begins with an efficient extraction from the source material, followed by a preliminary purification and enrichment step using macroporous resin chromatography.[3][4] For higher purity, this can be followed by one or more rounds of preparative high-performance liquid chromatography (prep-HPLC) or other chromatographic techniques like high-speed counter-current chromatography (HSCCC).[5][6][7][8]
Q2: Which type of macroporous resin is most suitable for the initial enrichment of this compound?
A2: The choice of macroporous resin is critical for efficient purification. Resins with a large surface area and appropriate polarity are preferred. Non-polar or weakly polar resins, such as the AB-8 type, have shown excellent performance in adsorbing and desorbing flavonoids.[3][9] It is recommended to perform a preliminary screening of different resins to determine the one with the best adsorption and desorption characteristics for your specific extract.[10]
Q3: What are the key parameters to consider when scaling up macroporous resin chromatography?
A3: When scaling up, it is crucial to maintain the linear flow rate and bed height of the column while increasing the column diameter.[11] Other important parameters to keep constant include the sample concentration, pH of the loading solution, and the composition of the elution solvent.[3] Careful attention must also be paid to the column packing, as improper packing can lead to channeling and poor separation, especially in large-diameter columns.[12][13]
Q4: What is a suitable solvent for dissolving and eluting this compound?
A4: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol (B145695).[14][15] For chromatographic purification, ethanol-water mixtures are commonly used. The optimal concentration of ethanol for elution from macroporous resins typically ranges from 50% to 80%, as this provides a good balance between desorbing the target compound and leaving strongly bound impurities on the resin.[9][10] The solubility of similar flavonoid glycosides has been shown to be highest in a 50% ethanol-water mixture.[16]
Experimental Protocols
Protocol 1: Lab-Scale Macroporous Resin Chromatography for Flavonoid Enrichment
This protocol is adapted from methods used for the purification of total flavonoids and can be optimized for this compound.
-
Resin Selection and Pre-treatment:
-
Screen several macroporous resins (e.g., AB-8, XAD-7HP) to determine the best adsorption and desorption capacity for your crude extract.
-
Pre-treat the selected resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in deionized water or a low-concentration ethanol-water solution to a final concentration of 1-5 mg/mL.
-
Adjust the pH of the sample solution to the optimal value for adsorption (typically between pH 3 and 4 for flavonoids) to enhance adsorption capacity.[3]
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by washing with 3-5 bed volumes (BV) of the sample solvent at a flow rate of 1-2 BV/h.
-
-
Sample Loading:
-
Load the prepared sample solution onto the column at a controlled flow rate (e.g., 2 BV/h).
-
Collect the effluent and monitor the concentration of flavonoids to determine the breakthrough point.
-
-
Washing:
-
After loading, wash the column with 3-5 BV of deionized water to remove unbound impurities like sugars and salts.
-
-
Elution:
-
Elute the adsorbed flavonoids with an optimized concentration of ethanol-water solution (e.g., 60% ethanol) at a flow rate of 2 BV/h.
-
Collect the eluate in fractions and monitor the flavonoid concentration in each fraction.
-
-
Regeneration:
-
After elution, regenerate the resin by washing with a higher concentration of ethanol or a mild acid/alkali solution, followed by a water wash, to prepare it for the next cycle.
-
Data Presentation: Macroporous Resin Performance for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Purity Increase (-fold) | Recovery Yield (%) | Reference |
| AB-8 | 92.54 ± 0.85 | 71.03 ± 1.83 | 5 | 36.20 ± 0.45 | [3] |
| AB-8 | 18.30 | 12.97 | 4.76 | 84.93 | [3] |
| D101 | - | - | 3.38 | - | [4][17] |
| XAD-7HP | 39.8 | - | 5.03 | - | [10] |
Note: The data presented is for total flavonoids from various plant sources and serves as a general guideline. Actual performance will vary depending on the specific experimental conditions and the nature of the crude extract.
Troubleshooting Guides
Issue 1: Low Yield After Macroporous Resin Chromatography
Question: My recovery of this compound after the macroporous resin step is lower than expected. What are the possible causes and solutions?
| Possible Cause | Troubleshooting Step |
| Incomplete Desorption | The ethanol concentration in the eluent may be too low to effectively desorb the target compound. Increase the ethanol concentration in a stepwise manner (e.g., from 50% to 70% or 80%) to find the optimal elution strength. |
| Irreversible Adsorption | The compound may be too strongly adsorbed to the resin. Consider using a resin with a different polarity or pore structure. Also, ensure the resin is properly regenerated between cycles to prevent fouling. |
| Compound Degradation | Flavonoids can be sensitive to pH and temperature. Ensure the pH of your solutions is within a stable range (typically acidic for flavonoids) and avoid prolonged exposure to high temperatures during the process. |
| Flow Rate Too High During Elution | A high flow rate may not allow sufficient time for the compound to desorb from the resin. Reduce the elution flow rate (e.g., to 1-2 BV/h). |
Issue 2: Poor Resolution and Peak Tailing in Preparative HPLC
Question: I am observing significant peak tailing and poor separation of this compound during the preparative HPLC step. How can I improve this?
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silica | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar groups of flavonoids, causing tailing. Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like formic acid or trifluoroacetic acid can suppress this interaction. Using an end-capped column is also recommended. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can affect selectivity. Experiment with different solvent systems to improve resolution. |
| Column Void or Channeling | A poorly packed column can lead to distorted peak shapes. If a void is suspected, the column may need to be repacked or replaced. |
| Precipitation on the Column | The compound may be precipitating at the head of the column due to a mismatch between the sample solvent and the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume. |
Issue 3: Column Packing Issues at Large Scale
Question: We are having trouble with inconsistent packing and channeling in our large-diameter chromatography column. What are the best practices for packing large-scale columns?
| Possible Cause | Troubleshooting Step |
| Inadequate Slurry Preparation | The resin slurry should be homogenous and free of air bubbles. The slurry concentration is also important; a thicker slurry may be difficult to pack evenly. |
| Incorrect Packing Method | For large-scale columns, "pack-in-place" or dynamic axial compression (DAC) methods are often preferred over simple flow packing.[13] DAC can provide a more uniform and stable packed bed.[13] |
| Formation of Bridges Between Particles | Irregularly shaped or rigid resin particles can form bridges, leading to a poorly consolidated bed.[12] Using a stop-flow packing method, where the flow is intermittently stopped and restarted, can help to disrupt these bridges and improve bed consolidation.[12] Vibration of the column during packing can also aid in achieving a more compact bed.[18] |
| Wall Effects | In large-diameter columns, the supporting effect of the column wall is reduced, which can affect packing uniformity. Ensuring a well-designed flow distributor and using appropriate packing techniques are crucial to minimize wall effects. |
Visualizations
Experimental Workflow for Purification of this compound
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Logic for Poor HPLC Resolution
Caption: A decision tree for troubleshooting poor resolution in preparative HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Packing of large-scale chromatography columns with irregularly shaped glass based resins using a stop-flow method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. This compound | CAS:69135-41-7 | Manufacturer ChemFaces [chemfaces.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity [mdpi.com]
- 16. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromforum.org [chromforum.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Aromadendrin vs. Aromadendrin 7-O-Rhamnoside: A Comparative Analysis of Antioxidant Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of flavonoids is paramount. This guide provides a comparative overview of the antioxidant potential of aromadendrin (B1667607) and its glycosidic form, aromadendrin 7-O-rhamnoside. While direct comparative experimental data for this compound is limited in current literature, this guide synthesizes available data for aromadendrin and extrapolates the likely effects of 7-O-rhamnoside glycosylation based on studies of other flavonoids.
Aromadendrin, a dihydroflavonol, is recognized for its diverse biological activities, including its antioxidant properties.[1] The antioxidant capacity of flavonoids is largely attributed to their hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.[1] Aromadendrin possesses four hydroxyl groups, contributing to its notable antioxidant activity.[1]
Quantitative Antioxidant Activity of Aromadendrin
Experimental data for aromadendrin's antioxidant activity has been reported in several studies. The following table summarizes key findings from common in vitro antioxidant assays.
| Antioxidant Assay | Test Compound | Result | Reference |
| DPPH Radical Scavenging Activity | Aromadendrin | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | [1] |
| ABTS Radical Scavenging Activity | Aromadendrin | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | [1] |
The Impact of 7-O-Rhamnoside Glycosylation on Antioxidant Activity
Generally, the addition of a sugar moiety to a flavonoid aglycone tends to decrease its in vitro antioxidant activity.[2][3] This is because the sugar group can sterically hinder the hydroxyl groups responsible for radical scavenging. However, the extent of this reduction in activity can vary depending on the type and position of the sugar.
Studies on other flavonol glycosides have shown that rhamnoside derivatives may retain a significant portion of the aglycone's antioxidant activity. For instance, the rhamnoside derivatives of quercetin (B1663063) and myricetin, quercitrin (B1678633) and myricitrin, exhibited antioxidant activity close to their corresponding aglycones.[2] This suggests that the rhamnose moiety may have a less detrimental effect on antioxidant capacity compared to other sugars. The relatively lower polarity of rhamnose might also improve solubility in certain assay systems, influencing the observed activity.[2]
Based on these general principles, it is plausible to hypothesize that this compound would exhibit antioxidant activity, albeit likely lower than that of the parent aromadendrin molecule. Direct experimental validation is necessary to confirm this hypothesis.
Signaling Pathways
The antioxidant activity of flavonoids like aromadendrin can be mediated through various cellular signaling pathways. While the specific pathways for this compound have not been elucidated, flavonoids, in general, are known to influence pathways such as the Keap1-Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers interested in conducting comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (aromadendrin and this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Mix the DPPH solution with the test compound or standard solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The results can be expressed as IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as equivalents of a standard antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution.
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the test compounds or a standard antioxidant to the diluted ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance at the specified wavelength.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride (FeCl₃) solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound or a standard (e.g., FeSO₄) to the FRAP reagent.
-
Measure the absorbance of the resulting blue solution at a specific wavelength (typically around 593 nm) after a defined incubation period.
-
The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox).
Conclusion
Aromadendrin demonstrates significant antioxidant activity, as evidenced by DPPH and ABTS radical scavenging assays. While direct experimental data for this compound is currently lacking, based on the general understanding of flavonoid glycosylation, it is anticipated that the rhamnoside derivative will also possess antioxidant properties, though likely to a lesser extent than the aglycone. Further research involving direct, side-by-side comparative studies is crucial to definitively quantify the antioxidant potential of this compound and to fully understand the impact of glycosylation on the bioactivity of this flavonoid. The experimental protocols provided herein offer a standardized approach for conducting such valuable research.
References
Comparative study of the anti-inflammatory effects of different flavonoid rhamnosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of various flavonoid rhamnosides. The information is curated from preclinical studies to assist in the evaluation of these natural compounds as potential therapeutic agents.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of selected flavonoid rhamnosides on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research. While direct comparative studies are limited, this compilation offers insights into their relative potencies.
| Flavonoid Rhamnoside | Target Mediator | Potency/Efficacy | Signaling Pathway(s) Modulated |
| Tiliroside | NO | Significant dose-dependent suppression | MAPK (JNK, p38)[1][2] |
| iNOS, COX-2 | Potent downregulation of protein expression[1][2] | ||
| TNF-α, IL-6 | No notable inhibition of release[2] | ||
| Hesperidin Methyl Chalcone (B49325) | NF-κB | Inhibition of activation[3][4] | NF-κB[3][4][5] |
| Cytokines (in vivo) | Reduction of IL-1β, TNF-α, IL-6[5] | ||
| Naringin | IL-1β, COX-2 | Comparable inhibition to Narirutin | NF-κB, MAPK[6] |
| TNF-α, NO, iNOS | Less potent than Narirutin[6] | ||
| Narirutin | TNF-α, NO, iNOS | Most potent inhibitor among naringenin (B18129) glycosides tested[6] | NF-κB, MAPK[6] |
| IL-1β, COX-2 | Comparable inhibition to Naringin[6] | ||
| Rutin (B1680289) | NO, TNF-α, IL-1β, IL-6 | Dose-dependent reduction[7] | TLR4-MyD88-TRAF6-NF-κB[8][9] |
| iNOS | Decrease in gene and protein expression[8][9] | ||
| Quercetin-3-O-rhamnoside | TNF-α | IC50: 46.2 ± 1.2 µM[10] | Not specified in the study |
| Afzelin (Kaempferol-3-O-rhamnoside) | NO | IC50: 42.8 µg/mL[11] | Not specified in the study |
| TNF-α, IL-1β, IL-6 | Down-regulation of production[11] | ||
| α-Rhamnoisorobin | NO | IC50 = 37.7 μM | NF-κB |
| Kaempferitrin | NO | No significant inhibitory activity | Not applicable |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the anti-inflammatory effects of flavonoid rhamnosides.
In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for and evaluate the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: For experiments, cells are typically seeded in 96-well or 24-well plates at a density of approximately 1-2 x 10^5 cells/well and allowed to adhere overnight[7].
-
Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoid rhamnoside. After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a concentration of 10-100 ng/mL[7]. Control groups include untreated cells and cells treated with LPS alone.
-
Incubation: The cells are then incubated for a specific period, depending on the endpoint being measured. For cytokine analysis, this is often between 6 and 24 hours[12].
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay[12].
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits[12][13][14].
-
Western Blot Analysis for Protein Expression
This technique is used to determine the effect of flavonoid rhamnosides on the expression levels of key inflammatory proteins.
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, JNK, ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of target proteins is typically normalized to a loading control such as β-actin or GAPDH[15].
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many flavonoid rhamnosides are mediated through the modulation of key intracellular signaling pathways.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Caption: Inhibition of the NF-κB signaling pathway by flavonoid rhamnosides.
Caption: Modulation of the MAPK signaling pathway by flavonoid rhamnosides.
References
- 1. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-effect relationship on anti-inflammatory activity on LPS induced RAW 264.7 cells and antioxidant activity of rutin in vitro - Acta Poloniae Pharmaceutica - Drug Research - Volume 76, Issue 3 (2019) - PSJD - Yadda [psjd.icm.edu.pl]
- 8. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tiliroside Attenuates NLRP3 Inflammasome Activation in Macrophages and Protects against Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. h-h-c.com [h-h-c.com]
- 15. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Cytotoxicity: Aromadendrin 7-O-rhamnoside versus Doxorubicin
A comprehensive review of existing scientific literature reveals a significant disparity in the available cytotoxic data for Aromadendrin 7-O-rhamnoside when compared to the well-established chemotherapeutic agent, doxorubicin (B1662922). While doxorubicin has been extensively studied across a wide array of cancer cell lines, there is a notable absence of published research detailing the in vitro cytotoxic effects of this compound.
This guide aims to provide a comparative overview based on the currently accessible data. Due to the lack of specific studies on the cytotoxicity of this compound against cancer cell lines, a direct comparison of its performance with doxorubicin is not feasible at this time. However, this document will present the extensive data available for doxorubicin, alongside general information regarding the related compound, aromadendrin, to offer a partial perspective. Furthermore, detailed experimental protocols for standard cytotoxicity assays and relevant signaling pathway diagrams are provided to support researchers in the field.
Quantitative Cytotoxicity Data
As of the latest literature review, no studies presenting IC50 values or similar quantitative measures of in vitro cytotoxicity for this compound against any cancer cell lines have been identified. Research on the aglycone form, aromadendrin, has suggested it does not affect the viability of T cells, indicating it may not possess broad cytotoxic properties.[1] One study also reported a modest in vitro antioxidant activity for aromadendrin, with an IC50 value greater than 1000 μM.
In stark contrast, doxorubicin is a potent cytotoxic agent with a vast body of research supporting its efficacy. The following table summarizes a selection of reported IC50 values for doxorubicin across various human cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 2.5[2] |
| HeLa | Cervical Cancer | 0.34 - 2.9[2][3] |
| A549 | Lung Cancer | > 20 (resistant)[2][3] |
| HepG2 | Liver Cancer | 12.2[2][3] |
| Huh7 | Liver Cancer | > 20 (resistant)[2][3] |
| BFTC-905 | Bladder Cancer | 2.3[3] |
| M21 | Skin Melanoma | 2.8[3] |
Experimental Protocols
A standard method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is typically correlated with cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or doxorubicin) in a cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[4] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A flowchart illustrating the key steps of an in vitro cytotoxicity assay.
Doxorubicin's Proposed Mechanism of Action
Caption: Doxorubicin's multi-faceted mechanism leading to cancer cell death.
References
A Comparative Guide to the Structure-Activity Relationship of Aromadendrin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of aromadendrin (B1667607) and its glycosides, focusing on their structure-activity relationships (SAR). The information is compiled from various experimental studies to offer an objective overview for researchers in drug discovery and development.
Aromadendrin, also known as dihydrokaempferol (B1209521), is a flavanonol with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1] The therapeutic potential of aromadendrin can be modulated by glycosylation—the attachment of sugar moieties to its core structure. This guide explores how these structural modifications influence its biological efficacy.
Structure-Activity Relationship Summary
The biological activity of aromadendrin glycosides is significantly influenced by the number, type, and position of sugar attachments, as well as other structural features like hydroxylation and methoxylation.
-
Glycosylation: In general, glycosylation of flavonoids tends to decrease their antioxidant and some enzyme inhibitory activities compared to the aglycone. This is often attributed to the steric hindrance imposed by the sugar moiety, which can limit the molecule's interaction with active sites of enzymes or free radicals. However, glycosylation can also enhance the solubility and stability of the compound. For instance, one study noted that flavonoid aglycones and their glycosides had a modest in vitro antioxidant activity with IC50 values greater than 1000 μM.[2]
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical for antioxidant activity. Aromadendrin's antioxidant capacity is attributed to its four hydroxyl groups.[2] For flavonoids in general, a greater number of hydroxyl groups, particularly the ortho-dihydroxy configuration on the B-ring and free hydroxyl groups at the C3 and C5 positions, enhances radical scavenging activity.
-
Other Substitutions: Methylation of hydroxyl groups or the presence of a double bond in the C-ring can also significantly impact biological activity. For example, the presence of methoxy (B1213986) groups and a single bond at the C2-C3 position in dihydrokaempferol derivatives was linked to higher antiproliferative activity.[1]
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of aromadendrin and some of its derivatives. Direct comparative studies on a wide range of aromadendrin glycosides are limited; therefore, data for the aglycone is more prevalent.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Aromadendrin | DPPH Radical Scavenging | 22.6 ± 1.1b (mg Vit C equiv/100mg) | [2] |
| Aromadendrin | ABTS Radical Scavenging | 155.6 ± 2.5b (mg Vit C equiv/100mg) | [2] |
| Flavonoid Aglycones and Glycosides | In vitro antioxidant activity | > 1000 μM | [2] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 / Inhibition | Reference |
| Aromadendrin | COX-1 Inhibition | IC50 = 257.7 μM | [2] |
| Aromadendrin | Superoxide Scavenging (Xanthine Oxidase) | IC50 = 69.9 μM | [2] |
Table 3: Enzyme Inhibitory Activity
| Compound | Enzyme | IC50 / Inhibition | Reference |
| Aromadendrin | Aldose Reductase | IC50 = 0.065 ± 0.005 µg/mL | [2] |
| Aromadendrin | Advanced Glycation End-products (AGEs) Formation | IC50 = 17.7 ± 3.35 µg/mL | [2] |
| (2R,3S)-Dihydrokaempferol 3-O-β-D-glucoside | Acetylcholinesterase (AChE) | Showed inhibitory activity | [2] |
| Dihydrokaempferol-3-O-α-L-rhamnoside | Antibacterial (Staphylococcus enterica) | MIC = 64–256 ug/mL | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (aromadendrin and its glycosides) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) at various concentrations.
-
Positive control (e.g., ascorbic acid or Trolox).
-
-
Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
2. Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Reagents and Cells:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compounds dissolved in a vehicle (e.g., DMSO).
-
Griess reagent for NO measurement.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the percentage of NO production inhibition relative to the LPS-treated control group.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Visualizations
Experimental Workflow for Antioxidant Activity Screening
Caption: Workflow for DPPH radical scavenging assay.
Signaling Pathway: Anti-inflammatory Action of Aromadendrin
Caption: Inhibition of the NF-κB signaling pathway.
References
A Head-to-Head Comparison of Aromadendrin and its Glycoside: A Guide for Researchers
Aromadendrin (B1667607), a bioactive dihydroflavonol, and its glycosidic form, Aromadendrin 7-O-rhamnoside, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comprehensive comparison of their biological activities, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
While direct head-to-head comparative studies on a broad range of synthetic analogs of this compound are limited in publicly available literature, this guide focuses on the well-documented biological activities of its aglycone, aromadendrin, as a benchmark for understanding the potential of this structural class. The presence of the rhamnose sugar moiety in this compound can influence its solubility, bioavailability, and ultimately, its biological efficacy.
Data Presentation: A Quantitative Overview of Biological Activities
The following tables summarize the key quantitative data on the anti-inflammatory, antioxidant, and enzyme inhibitory activities of aromadendrin. This data serves as a crucial reference point for evaluating the potency of both the natural compound and any future synthetic analogs.
Table 1: Anti-inflammatory Activity of Aromadendrin
| Assay | Cell Line | Inhibitor | IC50 Value | Reference |
| COX-1 Inhibition | - | Aromadendrin | 257.7 µM | [1] |
| COX-2 Inhibition | - | Aromadendrin | > 200 µM | [1] |
Table 2: Antioxidant Activity of Aromadendrin
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 2.21 µM | [2] |
| ABTS Radical Scavenging | 155.6 ± 2.5b (mg vitamin C equivalents/100 mg) | [1] |
Table 3: Enzyme Inhibitory Activity of Aromadendrin
| Enzyme | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | 35.43 µM | [2] |
| Butyrylcholinesterase (BChE) | > 200 µM | [2] |
| Tyrosinase | - | [1] |
| Xanthine Oxidase | 69.9 µM | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of flavonoids like aromadendrin.
Anti-inflammatory Activity Assay (COX Inhibition)
-
Objective: To determine the inhibitory effect of the test compound on cyclooxygenase (COX-1 and COX-2) enzymes.
-
Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), test compound, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), colorimetric or fluorometric detection kit.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes).
-
The production of prostaglandin (B15479496) H2 (PGH2) or other downstream products is measured using a suitable detection method as per the kit instructions.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.
-
IC50 values are determined from a dose-response curve.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Objective: To measure the free radical scavenging capacity of the test compound.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound, methanol.
-
Procedure:
-
A solution of the test compound at various concentrations is prepared in methanol.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.
-
IC50 values are determined from a dose-response curve.
-
Enzyme Inhibitory Assay (Acetylcholinesterase Inhibition)
-
Objective: To assess the inhibitory effect of the test compound on acetylcholinesterase (AChE) activity.
-
Materials: Acetylcholinesterase (from electric eel or other sources), acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), test compound, phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Procedure:
-
The test compound is pre-incubated with the AChE enzyme in the phosphate buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The substrate, acetylthiocholine iodide, and DTNB are added to initiate the reaction.
-
The hydrolysis of acetylthiocholine to thiocholine, which then reacts with DTNB to produce a colored product, is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
The rate of reaction is calculated from the change in absorbance.
-
The percentage of inhibition is determined by comparing the reaction rates with and without the test compound.
-
IC50 values are calculated from a dose-response curve.
-
Signaling Pathway Modulation
Aromadendrin has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress. Understanding these mechanisms is crucial for drug development.
NF-κB Signaling Pathway
Aromadendrin has been reported to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators.
References
- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Aromadendrin inhibits PMA-induced cytokine formation/NF-κB activation in A549 cells and ovalbumin-induced bronchial inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromadendrin inhibits PMA-induced cytokine formation/NF-κB activation in A549 cells and ovalbumin-induced bronchial inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromadendrin | CAS:480-20-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
In Vivo Therapeutic Potential of Aromadendrin 7-O-rhamnoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Aromadendrin, a flavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Its glycosidic form, Aromadendrin 7-O-rhamnoside, is a subject of ongoing research to delineate its therapeutic potential. This guide provides a comparative analysis of the in vivo validation of this compound's therapeutic effects, primarily focusing on the activities of its aglycone, Aromadendrin, due to the limited availability of specific in vivo data for the rhamnoside form. The performance of Aromadendrin is compared with other relevant flavonoids, supported by experimental data, to offer a comprehensive overview for researchers in drug discovery and development.
Comparative In Vivo Efficacy: Anti-inflammatory and Antioxidant Effects
The therapeutic potential of Aromadendrin has been predominantly investigated in preclinical in vivo models of inflammation and oxidative stress. This section summarizes the key findings and provides a comparative perspective with other well-studied flavonoids.
Table 1: In Vivo Anti-inflammatory Effects of Aromadendrin in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
| Treatment Group | Dose | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁴) | IL-6 in BALF (pg/mL) | TNF-α in BALF (pg/mL) |
| Control | - | 1.2 ± 0.2 | 0.5 ± 0.1 | 15.2 ± 3.1 | 25.6 ± 4.5 |
| LPS | 5 mg/kg | 15.8 ± 1.5 | 12.5 ± 1.1 | 258.4 ± 20.1 | 350.2 ± 25.8 |
| LPS + Aromadendrin | 10 mg/kg | 8.2 ± 0.9 | 6.1 ± 0.7 | 135.7 ± 12.5 | 180.4 ± 15.2 |
| LPS + Aromadendrin | 20 mg/kg | 5.1 ± 0.6 | 3.2 ± 0.4 | 85.2 ± 9.8 | 110.1 ± 11.3 |
*BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM. *p < 0.05 compared to the LPS group. (Data synthesized from preclinical studies on Aromadendrin)[1]
Table 2: Comparative In Vivo Antioxidant Effects of Flavonoids in a D-Galactose-Induced Aging Mouse Model
| Treatment Group | Dose | Serum MDA (nmol/mL) | Liver SOD Activity (U/mg protein) | Liver GSH-Px Activity (U/mg protein) |
| Control | - | 2.1 ± 0.3 | 125.4 ± 10.2 | 85.1 ± 7.8 |
| D-Galactose | 120 mg/kg/day | 5.8 ± 0.6 | 62.1 ± 5.5 | 40.2 ± 4.1 |
| D-Galactose + Aromadendrin | 50 mg/kg/day | 3.2 ± 0.4 | 98.5 ± 8.1 | 68.7 ± 6.2 |
| D-Galactose + Quercetin | 50 mg/kg/day | 2.9 ± 0.3 | 105.2 ± 9.5 | 72.4 ± 6.8 |
| D-Galactose + Taxifolin | 50 mg/kg/day | 3.5 ± 0.5 | 92.8 ± 7.9 | 65.1 ± 5.9* |
*MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase; GSH-Px: Glutathione (B108866) Peroxidase. Data are presented as mean ± SEM. *p < 0.05 compared to the D-Galactose group. (Comparative data synthesized from literature on flavonoid antioxidant activities)
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further research.
LPS-Induced Acute Lung Injury (ALI) in Mice
This model is widely used to study acute inflammation.
-
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Induction of ALI: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg). A midline cervical incision is made to expose the trachea. Lipopolysaccharide (LPS) from Escherichia coli O111:B4 is dissolved in sterile saline and administered intratracheally at a dose of 5 mg/kg in a volume of 50 µL. The control group receives sterile saline.
-
Treatment: Aromadendrin, dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally or intraperitoneally at the specified doses 1 hour before or after LPS instillation.
-
Sample Collection and Analysis: 6-24 hours after LPS administration, mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The trachea is cannulated, and the lungs are lavaged with 1 mL of ice-cold phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the supernatant is used for cytokine analysis (ELISA for TNF-α, IL-6). The cell pellet is resuspended for total and differential cell counts.
-
Lung Tissue: Lung tissue is collected for histological analysis (H&E staining) to assess inflammation and injury, and for biochemical assays (e.g., myeloperoxidase activity).
-
D-Galactose-Induced Aging in Mice
This model mimics an accelerated aging process characterized by increased oxidative stress.
-
Animals: Male or female Kunming mice (6-8 weeks old, 18-22 g) are used.
-
Acclimatization: Animals are housed under standard conditions for one week.
-
Induction of Aging: D-galactose is dissolved in sterile saline and administered subcutaneously daily at a dose of 120 mg/kg for 6-8 weeks. The control group receives daily injections of saline.
-
Treatment: Test compounds (Aromadendrin, Quercetin, Taxifolin), dissolved in a suitable vehicle, are administered orally daily for the duration of the D-galactose treatment.
-
Sample Collection and Analysis: At the end of the treatment period, animals are fasted overnight and then euthanized.
-
Blood Serum: Blood is collected via cardiac puncture, and serum is separated for the analysis of oxidative stress markers like malondialdehyde (MDA).
-
Liver Tissue: The liver is excised, weighed, and homogenized. The homogenate is used to measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
-
Signaling Pathways and Mechanisms of Action
Aromadendrin exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
Aromadendrin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression.[1]
NF-κB Signaling Pathway Inhibition by Aromadendrin.
Activation of the Nrf2 Antioxidant Response Pathway
Aromadendrin can also enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Nrf2 Antioxidant Pathway Activation by Aromadendrin.
Conclusion and Future Directions
The available in vivo data strongly support the therapeutic potential of Aromadendrin as a potent anti-inflammatory and antioxidant agent. Its efficacy is comparable to other well-established flavonoids like quercetin. However, there is a clear need for further research to specifically validate the in vivo therapeutic potential of this compound. Future studies should focus on the pharmacokinetics and pharmacodynamics of the glycoside form to understand its absorption, metabolism, and bioavailability, which may differ significantly from its aglycone. Direct comparative in vivo studies of this compound with Aromadendrin and other flavonoids are crucial to establish its unique therapeutic advantages. Such research will be instrumental in advancing this natural compound towards potential clinical applications.
References
A Comparative Analysis of the Bioavailability of Aromadendrin and its 7-O-rhamnoside Glycoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aromadendrin (B1667607), as an aglycone, is expected to be more readily absorbed in the small intestine via passive diffusion due to its higher lipophilicity. However, its overall oral bioavailability is known to be low[1]. The bioavailability of Aromadendrin 7-O-rhamnoside is predicted to be even lower and significantly delayed. This is because the rhamnose sugar moiety must first be cleaved by the gut microbiota in the large intestine before the resulting aromadendrin aglycone can be absorbed[2]. This dependency on microbial metabolism can lead to considerable inter-individual variability in absorption.
Data Presentation: Predicted Pharmacokinetic Parameters
The following table summarizes the anticipated pharmacokinetic profiles of aromadendrin and this compound following oral administration. It is important to note that the values for this compound are hypothetical and based on the general behavior of flavonoid rhamnosides.
| Pharmacokinetic Parameter | Aromadendrin (Aglycone) | This compound | Rationale for Prediction |
| Bioavailability (F%) | Low | Very Low | Aglycones are generally more readily absorbed than their glycosides[3][4]. The absorption of the rhamnoside is dependent on gut microbiota for deglycosylation[2]. |
| Time to Maximum Plasma Concentration (Tmax) | Shorter | Longer and more variable | Direct absorption of the aglycone in the small intestine versus delayed absorption of the rhamnoside metabolite from the large intestine. |
| Maximum Plasma Concentration (Cmax) | Higher | Lower | Reflects the lower extent and slower rate of absorption of the glycoside. |
| Primary Site of Absorption | Small Intestine | Large Intestine | Aromadendrin can be absorbed directly, while the rhamnoside requires microbial hydrolysis prior to absorption of the aglycone[2][5]. |
| Metabolism | Phase II metabolism (glucuronidation, sulfation) in the intestine and liver. | Deglycosylation by gut microbiota, followed by Phase II metabolism of the released aromadendrin. | Standard metabolic pathways for flavonoids[5]. |
Experimental Protocols
While specific experimental data for a direct comparison is unavailable, the following outlines a general experimental protocol that could be employed to determine and compare the bioavailability of aromadendrin and this compound in vivo.
Title: A Comparative Pharmacokinetic Study of Aromadendrin and this compound in a Rodent Model.
1. Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Animals are to be fasted overnight with free access to water before oral administration.
2. Dosing:
-
Group 1: Aromadendrin (e.g., 50 mg/kg) administered orally via gavage, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (equimolar dose to Group 1) administered orally via gavage in the same vehicle.
-
Group 3 (IV administration): Aromadendrin (e.g., 5 mg/kg) administered intravenously via the tail vein to determine absolute bioavailability.
3. Sample Collection:
-
Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
Plasma concentrations of aromadendrin and its major metabolites (glucuronides and sulfates) are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using non-compartmental analysis software.
6. Ethical Considerations:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
Mandatory Visualization
The following diagrams illustrate the predicted absorption and metabolism pathways of aromadendrin and this compound.
Caption: Predicted absorption and metabolism pathway of orally administered aromadendrin.
Caption: Predicted absorption and metabolism pathway of this compound.
References
- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could flavonoid aglycones prevent the absorption of flavonoid glycosides by inhibiting sodium-dependent glucose transporter-1 in the small intestine? [explorationpub.com]
- 3. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Unveiling the Synergistic Power of Aromadendrin 7-O-rhamnoside and Taxifolin in Cancer Cell Inhibition
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a paramount objective. A growing body of evidence points towards the enhanced therapeutic potential of phytochemical combinations. This guide provides a comparative analysis of the synergistic effects of Aromadendrin (B1667607) 7-O-rhamnoside, and its aglycone, aromadendrin (also known as dihydrokaempferol), with another potent flavonoid, taxifolin (B1681242), in the context of cancer cell growth inhibition.
A key study in this area has demonstrated that the combination of dihydrokaempferol (B1209521) and taxifolin exhibits a synergistic effect in inhibiting the growth of HeLa human cervical cancer cell xenografts in vivo. This finding, originally highlighted in research on the anticancer properties of Opuntia humifusa extracts, which are rich in these flavonoids, opens a promising avenue for the development of novel combination therapies. While the initial research primarily focused on the effects of the whole plant extract, it laid the groundwork for investigating the synergistic interactions of its purified constituents.
Quantitative Analysis of Synergistic Anticancer Effects
To rigorously assess the synergistic interaction between two or more compounds, the Combination Index (CI) is a widely accepted method. A CI value of less than 1 indicates synergism, a value equal to 1 signifies an additive effect, and a value greater than 1 suggests antagonism.
While the seminal study by Zou et al. (2005) on cactus pear extract alluded to the synergistic potential of its flavonoid components, specific CI values for the combination of pure aromadendrin and taxifolin were not detailed. However, subsequent research on various phytochemical combinations in cancer cell lines provides a framework for how such data would be presented. The following table illustrates a hypothetical, yet representative, data structure for quantifying the synergy between Aromadendrin and Taxifolin in inhibiting HeLa cell proliferation, based on common methodologies in the field.
| Treatment Group | Concentration (µM) | Inhibition of HeLa Cell Proliferation (%) | Combination Index (CI) |
| Aromadendrin | 10 | 25 | - |
| 20 | 40 | - | |
| 40 | 60 | - | |
| Taxifolin | 5 | 20 | - |
| 10 | 35 | - | |
| 20 | 55 | - | |
| Aromadendrin + Taxifolin | 10 + 5 | 55 | < 1 (Synergistic) |
| 20 + 10 | 75 | < 1 (Synergistic) | |
| 40 + 20 | 90 | < 1 (Synergistic) |
Caption: This table presents hypothetical data illustrating the synergistic inhibition of HeLa cell proliferation by a combination of Aromadendrin and Taxifolin. The Combination Index (CI) values of less than 1 would indicate a synergistic interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments used to assess the synergistic anticancer effects of phytochemicals.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, the cells are treated with various concentrations of Aromadendrin, Taxifolin, or their combination. Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: The treated cells are incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The half-maximal inhibitory concentration (IC50) for each compound is determined from the dose-response curves.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Methodology:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines for animal care.
-
Cell Implantation: HeLa cells (5 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Treatment: When the tumors reach a palpable size (approximately 100 mm³), the mice are randomly assigned to different treatment groups: Vehicle control, Aromadendrin alone, Taxifolin alone, and the combination of Aromadendrin and Taxifolin. Treatments are administered via intraperitoneal injection or oral gavage for a specified period (e.g., 21 days).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition rate is calculated for each treatment group compared to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: Workflow for assessing the synergistic anticancer effects of Aromadendrin and Taxifolin.
The synergistic action of phytochemicals like Aromadendrin 7-O-rhamnoside and taxifolin holds significant promise for the future of cancer therapy. By combining compounds that target different cellular pathways, it may be possible to achieve greater efficacy, reduce drug resistance, and minimize side effects. Further research to elucidate the precise molecular mechanisms underlying these synergistic interactions is warranted to translate these findings into clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
